Product packaging for Cyclic AMP (Standard)(Cat. No.:CAS No. 51867-88-0)

Cyclic AMP (Standard)

Cat. No.: B10754378
CAS No.: 51867-88-0
M. Wt: 329.21 g/mol
InChI Key: IVOMOUWHDPKRLL-KQYNXXCUSA-N
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Description

Adenosine cyclic phosphate, more commonly known as cyclic adenosine monophosphate (cAMP), is a pivotal secondary messenger crucial for intracellular signal transduction in a vast array of biological processes. This product provides researchers with a high-purity standard of this essential nucleotide derivative to facilitate rigorous scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N5O6P B10754378 Cyclic AMP (Standard) CAS No. 51867-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
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InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IVOMOUWHDPKRLL-KQYNXXCUSA-N
Source PubChem
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Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Source PubChem
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Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37839-81-9 (mono-hydrochloride salt)
Record name Cyclic AMP
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DSSTOX Substance ID

DTXSID8040436
Record name Cyclic AMP
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Molecular Weight

329.21 g/mol
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Physical Description

Solid
Record name Cyclic AMP
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Solubility

4 mg/mL
Record name Cyclic AMP
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CAS No.

60-92-4
Record name cAMP
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Record name Cyclic AMP
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Record name Cyclic adenosine monophosphate
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Melting Point

219-220 °C, 219 - 220 °C
Record name Cyclic adenosine monophosphate
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Historical Context and Foundational Research of Adenosine Cyclic Phosphate

Discovery and Initial Characterization of Adenosine (B11128) Cyclic Phosphate (B84403)

The journey to uncover adenosine cyclic phosphate began with studies into how hormones exert their effects on cells. In the 1950s, a central focus of this research was the action of epinephrine (B1671497) (adrenaline) and glucagon (B607659) on glycogen (B147801) metabolism in the liver. wikipedia.orgwikipedia.org It was known that these hormones could stimulate the breakdown of glycogen into glucose, but the mechanism by which they achieved this from outside the cell remained a mystery. nobelprize.org

A pivotal moment came in 1957 when Earl W. Sutherland, Jr., and his colleagues, while investigating the effects of epinephrine and glucagon on liver cells, identified a heat-stable "active factor". researchgate.net This factor was generated in response to the hormones and was responsible for activating the enzyme glycogen phosphorylase, which is crucial for glycogenolysis. wikipedia.orgresearchgate.net Through meticulous experimentation, they purified this substance in 1958 and determined its chemical identity. wikipedia.org They found it to be a nucleotide containing adenine, ribose, and a phosphate group in equal ratios. wikipedia.org Further characterization revealed its unique cyclic structure, leading to its name: cyclic adenosine monophosphate (cAMP). nobelprize.orgwikipedia.org

The initial research demonstrated that adenosine cyclic phosphate is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase and is degraded to adenosine monophosphate (AMP) by cAMP phosphodiesterase. nih.gov This synthesis is triggered by the binding of hormones to receptors on the cell surface, leading to the activation of adenylyl cyclase. nobelprize.org

Elucidation of the Second Messenger Concept

The discovery of adenosine cyclic phosphate led directly to the formulation of the groundbreaking "second messenger" concept by Earl Sutherland. nobelprize.orgnumberanalytics.com Prior to this, it was widely believed that hormones, the "first messengers," had to enter cells to exert their effects. vumc.org However, Sutherland's work demonstrated that hormones like epinephrine bind to receptors on the outer surface of the cell membrane and trigger the production of an intracellular molecule, adenosine cyclic phosphate. nobelprize.org

This intracellular molecule, the "second messenger," then relays the signal within the cell, initiating a cascade of events that ultimately leads to the physiological response, such as glycogen breakdown. nobelprize.orgnumberanalytics.com This concept revolutionized the understanding of cellular signaling, revealing a sophisticated system where extracellular signals are transduced into intracellular actions. numberanalytics.com The second messenger model explained how a single hormone could elicit a rapid and amplified response within the cell without ever crossing the cell membrane.

The significance of this concept extends beyond just adenosine cyclic phosphate. It paved the way for the discovery of other second messengers, such as cyclic guanosine (B1672433) monophosphate (cGMP), calcium ions (Ca2+), and inositol (B14025) trisphosphate (IP3), which are now known to be integral to a vast array of cellular processes. numberanalytics.combritannica.com

Nobel Prize Recognition and Subsequent Foundational Discoveries in Adenosine Cyclic Phosphate Research

In recognition of his groundbreaking discoveries concerning the mechanisms of hormone action, particularly the role of adenosine cyclic phosphate as a second messenger, Earl W. Sutherland, Jr. was awarded the Nobel Prize in Physiology or Medicine in 1971. wikipedia.orgvumc.orgbritannica.com His work fundamentally changed the field of endocrinology and cell biology. researchgate.net

The Nobel Prize spurred further intensive research into the roles of adenosine cyclic phosphate. Subsequent foundational discoveries illuminated the widespread importance of this molecule. Researchers found that adenosine cyclic phosphate is not limited to regulating glycogen metabolism but is a ubiquitous signaling molecule involved in a multitude of cellular functions across various organisms, from bacteria to humans. nobelprize.orgnih.gov

Key post-Nobel discoveries included the identification and characterization of protein kinase A (PKA), the primary intracellular receptor for adenosine cyclic phosphate in many animal cells. researchgate.net It was found that adenosine cyclic phosphate activates PKA, which in turn phosphorylates various target proteins, thereby regulating their activity and leading to diverse physiological effects. researchgate.net These effects include the modulation of gene expression, regulation of ion channels, and control of cell proliferation and differentiation. numberanalytics.comresearchgate.net

Furthermore, the discovery of adenosine cyclic phosphate in bacteria in 1965 opened up new biological perspectives, revealing its role as a crucial regulator in unicellular organisms, where it can act as a "primitive hormone" governing adaptation to the environment. nobelprize.org

Table 1: Key Researchers and Their Contributions to the Discovery of Adenosine Cyclic Phosphate

Researcher(s) Key Contribution(s) Year(s)
Carl and Gerty Cori Foundational research on glycogen metabolism. 1940s
Earl W. Sutherland, Jr. and T.W. Rall Discovered and identified the "active factor" as cyclic AMP. vumc.org 1956-1958
Earl W. Sutherland, Jr. Formulated the "second messenger" concept. nobelprize.orgnumberanalytics.com 1950s
Earl W. Sutherland, Jr. Awarded the Nobel Prize in Physiology or Medicine. vumc.orgbritannica.com 1971

Table 2: Timeline of Foundational Discoveries in Adenosine Cyclic Phosphate Research

Year Discovery Significance
1957 Identification of a heat-stable "active factor" by Sutherland and colleagues. researchgate.net First step towards isolating the second messenger.
1958 Chemical characterization of the active factor as cyclic adenosine monophosphate (cAMP). nih.gov Confirmed the identity of the second messenger.
1965 Discovery of cAMP in bacteria. nobelprize.org Revealed the ubiquitous nature of cAMP signaling.
1971 Earl W. Sutherland, Jr. receives the Nobel Prize. wikipedia.orgvumc.orgbritannica.com Acknowledged the fundamental importance of the second messenger concept.
Post-1971 Identification and characterization of Protein Kinase A (PKA). researchgate.net Elucidated the primary mechanism of cAMP action in many cells.

Enzymology and Metabolism of Adenosine Cyclic Phosphate

Adenylyl Cyclases: Enzymatic Synthesis of Adenosine (B11128) Cyclic Phosphate (B84403) from ATPnih.govwikipedia.orgnih.govsigmaaldrich.commdpi.comahajournals.orgtaylorandfrancis.comphysiology.orgahajournals.orgwikipedia.orgwikipedia.orgplos.org

Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of ATP into cAMP and pyrophosphate. wikipedia.org This reaction is a pivotal step in signal transduction pathways, translating extracellular signals into intracellular responses. wikipedia.orgahajournals.org

Molecular Structures and Isoforms of Adenylyl Cyclasesnih.govsigmaaldrich.comahajournals.org

Mammalian cells express at least ten isoforms of adenylyl cyclase, which are broadly categorized into two main classes: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC). sigmaaldrich.comresearchgate.netnih.gov

Transmembrane Adenylyl Cyclases (tmACs): There are nine known isoforms of tmACs (AC1-9). researchgate.netnih.gov Most of these possess a complex structure featuring twelve transmembrane segments. This structure is organized as two sets of six transmembrane domains, each followed by a cytoplasmic domain (C1 and C2). sigmaaldrich.comwikipedia.org The C1 and C2 domains are crucial for the enzyme's catalytic function, forming an intramolecular dimer that constitutes the active site. sigmaaldrich.comwikipedia.org While the amino acid sequences within the transmembrane domains vary among the isoforms, the cytoplasmic domains are relatively conserved. ahajournals.org The N-terminus is also variable and plays a role in regulation. sigmaaldrich.com

Soluble Adenylyl Cyclase (sAC): Also known as AC10, sAC lacks transmembrane domains and is found in the cytoplasm, nucleus, and mitochondria. plos.orgresearchgate.net Structurally and evolutionarily distinct from tmACs, sAC is insensitive to regulation by G proteins and the plant diterpene forskolin (B1673556). nih.govplos.org Its functional form consists of two catalytic domains, C1 and C2, at the N-terminus of the protein. wikipedia.org

Isoform GroupMembersKey Structural FeaturePrimary Location
Transmembrane (tmACs)AC1-912 transmembrane segments, two cytoplasmic catalytic domains (C1, C2)Plasma membrane
Soluble (sAC)AC10No transmembrane domains, two catalytic domains (C1, C2)Cytosol, Nucleus, Mitochondria

Regulatory Mechanisms of Adenylyl Cyclase Activitynih.govwikipedia.orgnih.govsigmaaldrich.comahajournals.orgtaylorandfrancis.comahajournals.orgwikipedia.orgwikipedia.orgplos.org

The activity of adenylyl cyclase isoforms is subject to complex regulation by a variety of factors, ensuring precise control over cAMP levels.

A primary mechanism for regulating tmACs involves G protein-coupled receptors (GPCRs). sigmaaldrich.comwikipedia.org When a hormone or neurotransmitter binds to a GPCR, it induces a conformational change that activates an associated heterotrimeric G protein. wikipedia.orgwikipedia.org For stimulatory pathways, this involves the Gs protein. wikipedia.org

Upon receptor activation, the Gsα subunit releases its bound guanosine (B1672433) diphosphate (B83284) (GDP), binds guanosine triphosphate (GTP), and dissociates from the Gβγ subunit complex. wikipedia.orgahajournals.org The activated, GTP-bound Gsα subunit then directly interacts with and stimulates adenylyl cyclase, leading to an increase in cAMP production. wikipedia.orgahajournals.org This interaction primarily occurs with the C2 domain of the adenylyl cyclase. sigmaaldrich.com The stimulatory signal is terminated when the intrinsic GTPase activity of Gsα hydrolyzes GTP back to GDP, causing it to reassociate with the Gβγ subunits. nih.gov

Conversely, some adenylyl cyclase isoforms can be inhibited by the Gαi subunit of inhibitory G proteins. nih.govnih.gov Gαi binds to the C1 domain of the adenylyl cyclase, preventing activation by Gsα. sigmaaldrich.comnih.gov The Gβγ subunits can also modulate AC activity, either stimulating (e.g., AC2, AC4) or inhibiting (e.g., AC1) certain isoforms. ahajournals.orgnih.gov

Unlike tmACs, soluble adenylyl cyclase (sAC) is not regulated by G proteins. nih.gov Instead, its activity is uniquely modulated by intracellular concentrations of bicarbonate (HCO3-) and calcium (Ca2+). nih.govwikipedia.orgplos.org

Bicarbonate (HCO3-): Bicarbonate ions directly activate sAC, increasing the maximal velocity (Vmax) of the enzyme without significantly affecting its affinity for the substrate, ATP-Mg2+. nih.gov Bicarbonate can also alleviate substrate inhibition. nih.gov This makes sAC a crucial sensor of cellular CO2 and pH levels. frontiersin.org

Calcium (Ca2+): Calcium ions also directly stimulate sAC activity, but through a different mechanism. nih.gov Ca2+ increases the enzyme's affinity for ATP-Mg2+ by decreasing its Michaelis constant (Km). nih.gov Because they act through different mechanisms, calcium and bicarbonate can synergistically activate sAC, allowing for significant changes in cAMP levels in response to small fluctuations in either ion. nih.gov

Allosteric modulation refers to the regulation of an enzyme by the binding of a molecule at a site other than the active site. taylorandfrancis.com In the context of adenylyl cyclase, this can occur through various interactions. For example, the binding of the Gsα subunit to the C2 domain is a form of allosteric activation. nih.gov Similarly, the binding of Gαi to the C1 domain results in allosteric inhibition. sigmaaldrich.comnih.gov

Furthermore, certain drugs and endogenous molecules can act as allosteric modulators. taylorandfrancis.com For instance, adrenaline acts as an indirect positive allosteric modulator of adenylyl cyclase by activating β-adrenergic receptors, which in turn activate Gs proteins. taylorandfrancis.com The binding of various regulatory proteins to different domains of AC isoforms also contributes to the allosteric control of their catalytic activity. nih.govfrontiersin.org

Soluble Adenylyl Cyclases (sAC) and Bicarbonate/Calcium-Dependent Activation

Phosphodiesterases: Enzymatic Degradation of Adenosine Cyclic Phosphate to 5'-AMPwikipedia.orgwikipedia.orgnih.govsigmaaldrich.commdpi.comahajournals.orgtaylorandfrancis.comwikipedia.orgwikipedia.orgplos.orgresearchgate.netoup.comoup.comencyclopedia.pub

The termination of cAMP signaling is as critical as its initiation and is primarily accomplished by the enzymatic activity of phosphodiesterases (PDEs). nih.govphysiology.org These enzymes catalyze the hydrolysis of the 3',5'-phosphodiester bond in cAMP, converting it to the biologically inactive adenosine 5'-monophosphate (5'-AMP). nih.govoup.com

There are 11 families of mammalian PDEs, encoded by 21 different genes, with further diversity arising from alternative mRNA splicing. sigmaaldrich.com These families exhibit different specificities for cAMP and/or cGMP. sigmaaldrich.com PDE4, PDE7, and PDE8 are specific for hydrolyzing cAMP. sigmaaldrich.com Other families, like PDE1, PDE2, PDE3, and PDE10, can hydrolyze both cyclic nucleotides. sigmaaldrich.comahajournals.orguniprot.org

Isoforms and Subcellular Localization of Phosphodiesterases

The phosphodiesterase (PDE) superfamily is comprised of 11 distinct families (PDE1-PDE11), which are encoded by 21 different genes. mdpi.com Further diversity arises from alternative mRNA splicing and the use of different promoters, resulting in over 100 PDE isoforms. mdpi.commdpi.com These isoforms exhibit unique tissue distributions and are subject to various regulatory mechanisms. mdpi.com PDEs are modular enzymes, typically consisting of a conserved C-terminal catalytic domain and a more variable N-terminal regulatory domain. mdpi.comnih.gov The N-terminal domain is crucial for regulating enzyme activity, determining subcellular localization, and mediating interactions with other proteins. ahajournals.orgnih.gov

Certain PDE families are specific for cAMP (PDE4, PDE7, and PDE8), others are specific for cyclic guanosine monophosphate (cGMP) (PDE5, PDE6, and PDE9), and some can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11). mdpi.commdpi.com The distinct subcellular localization of these isoforms is a key feature of their function, allowing for the precise regulation of cAMP signaling in discrete cellular compartments. ahajournals.org For instance, in cardiac myocytes, PDE3A is primarily found at the sarcoplasmic reticulum, while PDE3B is located in T-tubules near mitochondria. mdpi.com Similarly, different isoforms of PDE9A have been found to localize to the membrane, cytosol, and nuclear fraction in various tissues, including the brain. nih.gov This compartmentalization ensures that cAMP signaling is spatially and temporally controlled, contributing to the specificity of cellular responses. ahajournals.org

Regulatory Mechanisms of Phosphodiesterase Activity

The catalytic activity of phosphodiesterases (PDEs) is tightly controlled through a variety of regulatory mechanisms, ensuring a fine-tuned response to cellular signals. mdpi.com These mechanisms modulate the ability of PDEs to hydrolyze cAMP, thereby controlling the amplitude and duration of cyclic nucleotide signaling. mdpi.comahajournals.org

One of the primary regulatory mechanisms is allosteric regulation . atsjournals.org For instance, PDE2A activity is stimulated by the binding of cGMP to its GAF domains, which are sensory domains that can bind small molecules. ahajournals.orgnih.gov This binding induces a conformational change that relieves the blockage of the substrate-binding pocket, thereby activating the enzyme. nih.gov Similarly, cGMP binding to the GAF domains of PDE5 and PDE6 also leads to their activation. nih.gov

Phosphorylation and dephosphorylation represent another critical layer of control for many PDE isoforms. mdpi.com Protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), can phosphorylate specific residues on PDE molecules, altering their catalytic activity. atsjournals.org For example, PKA-mediated phosphorylation of PDE1A1 and PDE1A2 decreases their affinity for Ca²⁺/calmodulin, thus reducing their calcium sensitivity. atsjournals.org In contrast, phosphorylation of PDE3 isoforms by PKA enhances their activity. atsjournals.org PDE4D3 activation through phosphorylation is a key mechanism for regulating cAMP levels in certain cell types. atsjournals.org

Binding of Ca²⁺/calmodulin is a specific regulatory mechanism for the PDE1 family. mdpi.com The binding of this complex to the N-terminal regulatory domain of PDE1 activates the enzyme. nih.gov

Furthermore, the N-terminal domains of PDEs can influence inhibitor binding and catalytic capacity through conformational changes . atsjournals.org For some PDE4 isoforms, it is suggested that two conformational states of the enzyme coexist, which can be influenced by phosphorylation or the expression of different splice variants. atsjournals.org

Dynamic Interplay between Adenosine Cyclic Phosphate Synthesis and Degradation in Cellular Homeostasis

The maintenance of cellular homeostasis is critically dependent on the dynamic and tightly regulated balance between the synthesis and degradation of cyclic adenosine monophosphate (cAMP). creative-proteomics.commdpi.com This intricate interplay ensures that intracellular cAMP levels are precisely controlled, allowing cells to respond appropriately to a myriad of extracellular signals while preventing excessive or prolonged cellular responses. creative-proteomics.com

The synthesis of cAMP from adenosine triphosphate (ATP) is catalyzed by the enzyme adenylyl cyclase, which is often activated by G-protein-coupled receptors (GPCRs) in response to hormones, neurotransmitters, and other signaling molecules. creative-proteomics.comwikipedia.org The resulting increase in cAMP concentration triggers a cascade of downstream events, primarily through the activation of protein kinase A (PKA). wikipedia.orgmdpi.com PKA, in turn, phosphorylates a variety of substrate proteins, including enzymes and transcription factors, thereby modulating their activity and initiating specific cellular responses. wikipedia.orgatsjournals.org

The termination of this signaling cascade is just as crucial as its initiation and is primarily accomplished through the hydrolytic degradation of cAMP by phosphodiesterases (PDEs). creative-proteomics.com By converting cAMP to the inactive 5'-AMP, PDEs effectively act as a brake on the signaling pathway, ensuring that the cellular response is transient and localized. creative-proteomics.com The presence of multiple PDE isoforms with distinct regulatory properties and subcellular localizations allows for a highly nuanced control over cAMP levels in different cellular compartments. ahajournals.org

This continuous cycle of synthesis and degradation creates a dynamic equilibrium that is essential for a wide range of physiological processes. For example, in the cardiovascular system, the balance between cAMP production and degradation regulates the contraction and relaxation of vascular smooth muscle and cardiac myocytes. ahajournals.org In the brain, this interplay is fundamental for processes like neuronal differentiation, neurotransmitter release, and neuroinflammation. cpn.or.kr Disruptions in this delicate balance, either through the dysregulation of adenylyl cyclase or PDE activity, can lead to pathological conditions. ahajournals.org For instance, chronic inhibition of PDE activity can impair physiological responses and promote pathological outcomes. ahajournals.org

The cellular energy state also influences this dynamic interplay. Studies have shown a connection between ATP/ADP levels and autophagy, a cellular recycling process, in maintaining homeostasis during processes like neuronal migration. This highlights the interconnectedness of signaling pathways and metabolic processes in ensuring proper cellular function.

Adenosine Cyclic Phosphate Effector Proteins and Downstream Signaling Cascades

Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway is a central mechanism through which cAMP regulates a vast array of cellular functions, including metabolism, gene transcription, cell growth, and memory. qiagen.comwikipedia.orgscbt.com The pathway is initiated by the binding of cAMP to PKA, which triggers a conformational change that unleashes its catalytic activity. nih.gov

PKA Holoenzyme Structure and Activation Mechanism by Adenosine (B11128) Cyclic Phosphate (B84403) Binding

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). frontiersin.orgmdpi.com The regulatory subunits form a dimer that binds to and inhibits the two catalytic subunits, preventing them from phosphorylating their substrates. nih.govnih.gov

The activation of PKA is a cooperative process initiated by the binding of two molecules of cAMP to each regulatory subunit. mdpi.comnih.gov This binding induces a significant conformational change in the regulatory subunits, which lowers their affinity for the catalytic subunits. bio-rad.com Consequently, the active catalytic subunits are released and are then free to phosphorylate target proteins on serine or threonine residues. wikipedia.orgbio-rad.com The structure of the PKA holoenzyme reveals that in the inactive state, the cAMP-binding domains of the regulatory subunits are conformationally constrained. nih.gov The binding of cAMP relieves this inhibition, leading to the separation of the R and C subunits. nih.gov

PKA Substrates and Phosphorylation Events in Cellular Regulation

Once activated, the PKA catalytic subunits phosphorylate a wide range of protein substrates, thereby altering their activity and function. wikipedia.org PKA substrates are involved in numerous cellular processes, including metabolism, ion channel activity, and gene expression. qiagen.commdpi.com

Key substrates of PKA include:

Enzymes involved in metabolism: PKA phosphorylates and inactivates glycogen (B147801) synthase, preventing the conversion of glucose-1-phosphate to glycogen. qiagen.com It also phosphorylates and activates hormone-sensitive lipase (B570770), a key enzyme in lipolysis. qiagen.com

Transcription factors: PKA can phosphorylate transcription factors such as CREB (cAMP response element-binding protein), which then binds to specific DNA sequences to regulate gene expression. qiagen.comwikipedia.org

Ion channels: The phosphorylation of ion channels by PKA can modulate their opening and closing, thereby influencing cellular excitability. For instance, PKA phosphorylates ryanodine (B192298) receptors in skeletal muscle, which increases Ca2+ efflux. wikipedia.org

Structural proteins: PKA can phosphorylate cytoskeletal proteins, leading to changes in cell shape and motility. bio-rad.com

The specificity of PKA signaling is partly achieved through A-kinase anchoring proteins (AKAPs), which tether the PKA holoenzyme to specific subcellular locations, placing it in proximity to its substrates. nih.govbio-rad.com

PKA Substrate Category Examples Effect of Phosphorylation Cellular Process
Metabolic Enzymes Glycogen Synthase, Hormone-Sensitive LipaseInactivation, ActivationGlycogen metabolism, Lipolysis
Transcription Factors CREBActivationGene Expression
Ion Channels Ryanodine Receptor, PhospholambanIncreased activity, Enhanced Ca2+ reuptakeMuscle contraction, Cardiac muscle relaxation
Regulatory Proteins GSK3, Raf1Inactivation, InhibitionCell survival, Growth factor signaling

PKA Isoforms and Their Differential Regulatory Roles

The diversity of PKA signaling is further enhanced by the existence of multiple isoforms of both the regulatory and catalytic subunits. frontiersin.org There are two main types of PKA, designated as type I and type II, which are distinguished by their regulatory subunits (RI and RII, respectively). nih.gov Each of these is further divided into α and β isoforms (RIα, RIβ, RIIα, and RIIβ), each encoded by a different gene. frontiersin.orgpnas.org There are also three isoforms of the catalytic subunit (Cα, Cβ, and Cγ). mdpi.com

These isoforms exhibit distinct tissue expression patterns and subcellular localizations, which contributes to their non-redundant functions. nih.govahajournals.org For example, PKA type I is more sensitive to cAMP activation and is predominantly found in the cytoplasm, while PKA type II is often associated with cellular structures and organelles via AKAPs. nih.govahajournals.org These differences in localization and activation thresholds allow for specific responses to localized cAMP signals. ahajournals.org For instance, RIβ has been found to be selectively enriched in mitochondria. pnas.org This differential regulation allows PKA isoforms to control distinct cellular processes even within the same cell. ahajournals.org

Exchange Proteins Activated by Adenosine Cyclic Phosphate (Epac) Signaling

Discovered more recently than PKA, the Epac family of proteins represents another major class of cAMP effectors. wikipedia.orgahajournals.org Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. ahajournals.orgbmbreports.org Their activation by cAMP provides a PKA-independent pathway for cAMP signaling. ahajournals.orgresearchgate.net

Epac1 and Epac2 Structures and Activation Mechanism by Adenosine Cyclic Phosphate Binding

There are two main isoforms of Epac: Epac1 and Epac2, encoded by the RAPGEF3 and RAPGEF4 genes, respectively. ahajournals.orgfrontiersin.org Both isoforms are multi-domain proteins with a regulatory N-terminal region and a catalytic C-terminal region. ahajournals.orgbmbreports.org The regulatory region contains a high-affinity cyclic nucleotide-binding (CNB) domain, which is responsible for sensing cAMP. bmbreports.org Epac2 possesses an additional low-affinity CNB domain at its N-terminus. pancreapedia.org

In the absence of cAMP, the regulatory region of Epac sterically hinders the catalytic domain, keeping the protein in an inactive state. wikipedia.org The binding of cAMP to the CNB domain induces a conformational change that relieves this autoinhibition, exposing the catalytic GEF domain. frontiersin.orgpancreapedia.org This allows Epac to interact with and activate its downstream targets. wikipedia.org

Epac Isoform Key Structural Features Tissue Distribution
Epac1 Single high-affinity CNB domainUbiquitous
Epac2 One low-affinity and one high-affinity CNB domainPredominantly in brain and endocrine tissues

Activation of Small GTPases (e.g., Rap1, Rap2) by Epac

The primary downstream targets of Epac are the small GTPases Rap1 and Rap2. ahajournals.orgbmbreports.org Small GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov Epac functions as a GEF, catalyzing the exchange of GDP for GTP on Rap proteins, thereby activating them. ahajournals.orgnih.gov

Once activated, Rap1 and Rap2 can influence a variety of cellular processes, including cell adhesion, cell-cell junction formation, and secretion. creative-proteomics.comnih.gov For example, Epac-mediated activation of Rap1 is important for integrin signaling and the regulation of cell adhesion. creative-proteomics.com The activation of Rap by Epac can occur independently of PKA, providing a distinct signaling arm for cAMP. researchgate.net

PKA-Independent Functions of Adenosine Cyclic Phosphate Mediated by Epac

While PKA was long considered the principal mediator of cAMP signaling, the discovery of Exchange protein directly activated by cAMP (Epac) revealed a crucial PKA-independent pathway. bmbreports.orgphysiology.org Epac proteins, which include Epac1 and Epac2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. bmbreports.orgahajournals.org Upon binding cAMP, Epac undergoes a conformational change that exposes its catalytic domain, allowing it to activate Rap proteins by promoting the exchange of GDP for GTP. ahajournals.org

Activated Rap proteins, in turn, regulate a multitude of cellular processes, including cell adhesion, migration, secretion, and gene expression. creative-proteomics.combmbreports.org For instance, the Epac-Rap1 pathway has been shown to be involved in integrin-mediated cell adhesion. aai.org In neural tissues, Epac-mediated signaling contributes to neurodevelopment, synaptic remodeling, and neurotransmitter release. bmbreports.org Furthermore, studies have indicated that Epac can influence inflammatory responses and the integrity of the endothelial barrier. ahajournals.org The existence of Epac highlights the complexity of cAMP signaling, demonstrating that cAMP can exert its effects through distinct and sometimes parallel pathways to PKA. physiology.orgrupress.org

Table 1: Comparison of PKA and Epac Signaling Pathways

FeatureProtein Kinase A (PKA)Exchange Protein Directly Activated by cAMP (Epac)
Mechanism of Action Phosphorylation of substrate proteinsGuanine nucleotide exchange factor (GEF) for Rap GTPases
Primary Downstream Effector Various cellular proteinsRap1 and Rap2
Key Cellular Functions Regulation of metabolism, gene transcription, cell cycleCell adhesion, migration, exocytosis, inflammation
Activation Binding of cAMP to regulatory subunitsDirect binding of cAMP

Cyclic Nucleotide-Gated (CNG) Ion Channels

Cyclic Nucleotide-Gated (CNG) ion channels are a family of non-selective cation channels that are directly activated by the binding of cyclic nucleotides, including cAMP and cGMP. wikipedia.orgnih.gov These channels are crucial for signal transduction in various sensory systems, most notably in photoreceptors of the retina and olfactory sensory neurons. physiology.orgguidetopharmacology.org

Structurally, CNG channels are tetramers, typically composed of different A and B subunits (CNGA1-A4, CNGB1, and CNGB3). nih.govguidetopharmacology.org Each subunit possesses six transmembrane segments, a pore loop that forms the ion selectivity filter, and a cytosolic cyclic nucleotide-binding domain (CNBD) in the C-terminus. wikipedia.org The binding of approximately four cyclic nucleotide molecules is required to open the channel, allowing the influx of cations such as Na+ and Ca2+. wikipedia.org This ion flow leads to changes in the membrane potential, thereby translating the chemical signal of cAMP into an electrical signal. guidetopharmacology.org

Direct Regulation of Ion Channel Activity by Adenosine Cyclic Phosphate

The activation of CNG channels by cAMP is a direct process that does not require the involvement of protein kinases. physiology.orgguidetopharmacology.org The binding of cAMP to the CNBD of the channel subunits induces a conformational change that directly gates the channel, allowing ions to flow across the membrane. wikipedia.org

The sensitivity and selectivity of CNG channels for cAMP versus cGMP can vary depending on the subunit composition of the channel. guidetopharmacology.org For example, CNG channels in photoreceptors are highly selective for cGMP, whereas those in olfactory sensory neurons are almost equally sensitive to both cAMP and cGMP. guidetopharmacology.org In olfactory sensory neurons, the binding of odorants to their receptors triggers an increase in intracellular cAMP, which then directly opens CNG channels. pnas.org The subsequent influx of Ca2+ through these channels is a critical step in both the excitation of the neuron and the initiation of adaptation mechanisms. physiology.orgpnas.org

Table 2: Properties of Cyclic Nucleotide-Gated (CNG) Ion Channels

PropertyDescription
Activation Direct binding of cyclic nucleotides (cAMP/cGMP)
Structure Heterotetramers of A and B subunits
Ion Selectivity Non-selective cation channels (permeable to Na+, K+, and Ca2+)
Function Sensory signal transduction (vision, olfaction)
Regulation Modulated by Ca2+/calmodulin and phosphorylation

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are another class of ion channels directly regulated by cAMP. nih.govwikipedia.org Unlike most voltage-gated channels, HCN channels are uniquely activated by hyperpolarization of the membrane potential. guidetopharmacology.orgwikipedia.org They are permeable to both Na+ and K+ ions and are often referred to as "pacemaker channels" due to their critical role in generating rhythmic activity in cardiac and neuronal cells. nih.govwikipedia.org

The HCN channel family consists of four members (HCN1-4), which can form both homomeric and heteromeric tetramers. nih.govsigmaaldrich.com Each subunit has a structure similar to other voltage-gated channels, with six transmembrane domains and a CNBD in the C-terminus. wikipedia.org The binding of cAMP to the CNBD of HCN channels enhances their activity by shifting their voltage-dependent activation to more positive potentials. guidetopharmacology.orgnih.gov This means that at any given hyperpolarized voltage, the presence of cAMP increases the probability of the channel being open. elifesciences.org This modulation of HCN channel activity by cAMP is a key mechanism for the autonomic regulation of heart rate. elifesciences.org

Table 3: Characteristics of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

CharacteristicDescription
Activation Mechanism Membrane hyperpolarization and direct binding of cyclic nucleotides
Ion Permeability Permeable to Na+ and K+
Physiological Role Pacemaking in heart and brain, neuronal excitability
Modulation by cAMP Shifts voltage dependence of activation to more positive potentials
Isoforms HCN1, HCN2, HCN3, HCN4

Other Adenosine Cyclic Phosphate Binding Proteins and Their Functions

Beyond the well-characterized effectors like PKA, Epac, and cyclic nucleotide-gated ion channels, cAMP can also interact with other proteins to regulate cellular functions. One notable example is the Popeye domain containing (Popdc) proteins, which represent a distinct class of cAMP-binding proteins. mdpi.com These proteins are prominently expressed in cardiac and skeletal muscle and are implicated in cellular processes such as cardiac rhythmicity. mdpi.com

In bacteria, a key cAMP binding protein is the cAMP receptor protein (CRP), also known as the catabolite gene activator protein (CAP). wikipedia.orgpnas.org In response to low glucose levels, bacterial cAMP levels rise, and the cAMP-CRP complex forms. wikipedia.org This complex then binds to DNA and acts as a transcriptional activator for a large number of genes, enabling the bacteria to utilize alternative energy sources. wikipedia.org

The identification of these and other cAMP-binding proteins continues to expand our understanding of the diverse roles of this ubiquitous second messenger in cellular signaling across different organisms.

Compartmentalization and Spatial Regulation of Adenosine Cyclic Phosphate Signaling

Theoretical Framework of Adenosine (B11128) Cyclic Phosphate (B84403) Microdomains and Nanodomains

For many years after its discovery, cAMP was considered a freely diffusible small molecule that elicited a uniform concentration increase throughout the cytosol upon stimulation. frontiersin.org However, a growing body of evidence has challenged this view, demonstrating the existence of localized cAMP gradients and microdomains near the sites of its synthesis. frontiersin.orgnih.gov

The theoretical framework for these domains is built upon a dynamic interplay between localized synthesis and degradation. frontiersin.orgplos.org The process begins at the plasma membrane where G protein-coupled receptors (GPCRs) activate adenylyl cyclases (AC) to convert ATP into cAMP. frontiersin.org This localized production is counteracted by the activity of phosphodiesterases (PDEs), enzymes that degrade cAMP to inactive 5'-AMP. frontiersin.orgwashington.edu

The formation and maintenance of these gradients are dependent on several key factors:

Localized Enzyme Activity : The strategic placement of both ACs and PDEs within specific subcellular regions is fundamental. rupress.orgplos.org

Restricted Diffusion : Mathematical modeling suggests that for physiologically relevant gradients to form, the effective diffusion of cAMP within the cytoplasm must be significantly restricted, a phenomenon sometimes called "buffered diffusion". frontiersin.orgplos.orgphysiology.org This could be due to physical impediments within the crowded cytoplasm or binding to other proteins. physiology.orgnih.gov

Signaling Complexes : The assembly of signaling components into larger complexes ensures that cAMP is generated and acts within a confined space. portlandpress.com

These domains can be remarkably small, with estimates for cAMP pools near GPCRs being in the nanometer range (15–25 nm), which is consistent with the size of a single signaling complex. portlandpress.com This precise spatial control allows a cell to simultaneously process multiple cAMP-dependent signals without crosstalk, ensuring high fidelity in signal transduction. researchgate.net

A-Kinase Anchoring Proteins (AKAPs) in the Spatial Organization of Adenosine Cyclic Phosphate Signaling

Central to the concept of cAMP compartmentalization is the family of A-Kinase Anchoring Proteins (AKAPs). nih.govresearchgate.net These are scaffolding proteins defined by their ability to bind to the regulatory subunits of cAMP-dependent protein kinase (PKA) and tether the enzyme to specific subcellular locations, such as the plasma membrane, nucleus, or cytoskeleton. nih.govmdpi.comfrontiersin.org

By anchoring PKA in close proximity to its physiological substrates, AKAPs provide a critical layer of spatial and temporal control over phosphorylation events. nih.govfrontiersin.org They act as signal-organizing molecules, assembling multiprotein complexes often termed "signalosomes". portlandpress.comresearchgate.net These signalosomes serve as hubs that integrate cAMP signaling with other pathways by co-localizing not only PKA but also other key signaling enzymes like phosphatases and phosphodiesterases. portlandpress.comresearchgate.netahajournals.org This organization ensures that the activation, action, and termination of the signal are all confined to a specific microdomain. ahajournals.orgfrontiersin.org

AKAP Interactions with PKA, Adenylyl Cyclases, Phosphodiesterases, and G Protein-Coupled Receptors

The function of AKAPs as master organizers of signaling microdomains is achieved through their ability to bind multiple components of the cAMP cascade. nih.govnih.gov

Protein Kinase A (PKA) : The defining interaction of an AKAP is its binding to the dimerized regulatory subunits of the PKA holoenzyme. This is mediated by a conserved amphipathic helix on the AKAP that docks into a hydrophobic pocket on the PKA regulatory subunits. researchgate.netmdpi.com This anchors the inactive kinase, positioning it for activation by local surges in cAMP. mdpi.comresearchgate.net

G Protein-Coupled Receptors (GPCRs) : Certain AKAPs, such as AKAP79/150 and gravin (AKAP250), directly associate with GPCRs, including the β2-adrenergic receptor. portlandpress.comnih.govembopress.org This interaction physically links the initial signal receptor at the cell surface to the downstream effector machinery, creating a highly efficient signaling module. nih.gov

Adenylyl Cyclases (ACs) : To further localize the signal, some AKAPs recruit the cAMP-producing enzymes themselves. AKAP79/150 and the muscle-specific mAKAP have been shown to form complexes with specific AC isoforms, such as AC5 and AC6. nih.govnih.gov This positions the source of cAMP directly within the signalosome. In some cases, the anchored PKA can phosphorylate and inhibit the associated AC, forming a tight negative feedback loop. nih.gov

Phosphodiesterases (PDEs) : For precise signal termination, many AKAPs also sequester cAMP-degrading PDEs, particularly those from the PDE4 family. rupress.orgwashington.edunih.gov By placing the "off switch" (PDE) next to the "on switch" (PKA), the signalosome can create sharp, transient cAMP signals and prevent the second messenger from diffusing away and activating unintended targets. washington.eduresearchgate.net

Table 1: Examples of AKAP-Organized Signaling Complexes
AKAPAssociated GPCRAssociated Adenylyl CyclaseAssociated PhosphodiesteraseKey Function
AKAP79/150β-adrenergic receptorsAC5, AC6Calcineurin (a phosphatase)Integrates cAMP and calcium signaling pathways. portlandpress.comnih.govnih.gov
mAKAPβNot specifiedAC5PDE4D3, EPAC1Coordinates signaling in cardiac myocytes, influencing hypertrophy. washington.eduresearchgate.netnih.gov
Gravin (AKAP250)β2-adrenergic receptorNot specifiedProtein Kinase C (PKC)Organizes a multivalent GPCR signaling complex. embopress.org

Role of Localized Phosphodiesterase Activity in Shaping Intracellular Adenosine Cyclic Phosphate Gradients

While localized synthesis of cAMP is crucial for initiating a compartmentalized signal, the degradation of cAMP by phosphodiesterases (PDEs) is equally important for shaping and terminating it. frontiersin.orgphysiology.org The varied subcellular localization of different PDE isoforms is a key mechanism for the spatiotemporal regulation of cAMP signaling. physiology.orgmdpi.com

By hydrolyzing cAMP into the inactive 5'-AMP, strategically placed PDEs act as barriers that prevent the free diffusion of the second messenger, effectively sculpting intracellular cAMP gradients. washington.eduphysiology.org Experimental evidence shows that stimulation of receptors can generate localized cAMP increases in specific cellular regions, and these gradients are quickly dissipated upon the application of broad-spectrum PDE inhibitors, demonstrating the essential role of PDE activity in maintaining these microdomains. physiology.org

Different PDE isoforms are targeted to distinct signaling complexes and subcellular structures, allowing them to regulate specific pools of cAMP. rupress.orgphysiology.org For example, in cardiac myocytes, research has shown that PDE4B and PDE4D differentially regulate cAMP microdomains associated with distinct calcium-handling proteins at the sarcoplasmic reticulum, thereby controlling local PKA substrate phosphorylation. mdpi.com The activity of these localized PDEs can itself be subject to regulation, often through PKA-mediated phosphorylation, creating sophisticated feedback loops that allow for precise control over the amplitude and duration of the local cAMP signal. plos.orgresearchgate.net Without this tight, localized control by PDEs, cAMP signals would become global, and the specificity of the cellular response would be lost. researchgate.net

Extracellular Vesicles as a Novel Compartment for Adenosine Cyclic Phosphate

Recent research has uncovered a novel dimension to cAMP compartmentalization that extends beyond the boundaries of the cell. It has been discovered that cAMP is encapsulated within extracellular vesicles (EVs), which are submicron, membrane-bound vesicles released by many cell types. researchgate.netnih.govnih.gov

Studies have shown that EVs isolated from the culture medium of endothelial cells contain measurable amounts of cAMP. nih.govnih.gov Furthermore, when these parent cells are stimulated with agents that increase intracellular cAMP, the concentration of cAMP within the corresponding EVs also increases. nih.gov This has been observed in both cell culture and in more complex systems like isolated perfused lungs. nih.gov

This finding establishes EVs as a new, mobile compartment for cAMP signaling. researchgate.netoaes.cc Encapsulation within an EV protects cAMP from degradation by extracellular enzymes and provides a vehicle for its transport between cells. oaes.ccatsjournals.org This suggests a role for EV-associated cAMP in cell-to-cell communication, potentially acting as a signaling molecule that can be delivered in a protected state to recipient cells at a distance. researchgate.netnih.gov This novel mechanism adds another layer of complexity to the spatial regulation of adenosine cyclic phosphate signaling, extending its influence into the extracellular space.

Regulation of Cellular Processes by Adenosine Cyclic Phosphate Signaling

Regulation of Gene Expression and Transcription by Adenosine (B11128) Cyclic Phosphate (B84403)

The cAMP signaling pathway is a well-established paradigm of signal transduction, influencing cellular function from the plasma membrane to the nucleus, where it plays a critical role in the control of gene transcription. annualreviews.orgnih.gov A primary mechanism through which cAMP exerts its effects on gene expression is by activating protein kinase A (PKA). wikipedia.orgnih.gov This activation leads to the phosphorylation of various transcription factors, which in turn modulate the transcription of specific genes. wikipedia.orgnih.govannualreviews.org While PKA is a major effector, cAMP can also influence gene transcription through PKA-independent pathways, such as those involving the Exchange Protein Activated by cAMP (Epac). creative-proteomics.comnih.govpnas.org

cAMP Response Element-Binding Protein (CREB) Phosphorylation and Transcriptional Control

A key event in cAMP-mediated gene regulation is the phosphorylation of the cAMP Response Element-Binding Protein (CREB). pnas.orgfrontiersin.org In response to elevated cAMP levels, the catalytic subunits of PKA translocate to the nucleus and phosphorylate CREB at a specific serine residue (Ser-133). japsonline.compnas.orgnih.gov This phosphorylation event is a crucial activation step, enabling CREB to bind to specific DNA sequences known as cAMP response elements (CREs), which are present in the promoter regions of target genes. annualreviews.orgpnas.orgebi.ac.uk

Once phosphorylated, CREB recruits co-activator proteins, most notably the CREB-Binding Protein (CBP) and p300. pnas.orgnih.gov This recruitment is often sufficient to initiate the assembly of the transcriptional machinery and drive the expression of genes involved in a multitude of cellular processes, including metabolism, cell survival, and differentiation. creative-proteomics.compnas.orgnih.gov However, research indicates that CREB phosphorylation alone does not guarantee gene activation. pnas.org Although CREB may be phosphorylated at thousands of promoter sites, only a fraction of these target genes are induced by cAMP in any given cell type, suggesting that other regulatory partners are necessary for the recruitment of the transcriptional apparatus. pnas.org The balance between the activity of kinases that phosphorylate CREB and phosphatases that dephosphorylate it determines the level of CRE-dependent gene transcription. frontiersin.org

Modulation of Cellular Metabolism by Adenosine Cyclic Phosphate

Adenosine cyclic phosphate is a pivotal regulator of cellular metabolism, playing a significant role in managing energy balance by influencing the activity of key enzymes in carbohydrate, lipid, and protein metabolism. creative-proteomics.comjapsonline.comnih.gov Its effects are particularly prominent in metabolic tissues such as the liver, muscle, and adipose tissue. creative-proteomics.com The cAMP signaling pathway responds to hormonal and nutritional cues to orchestrate metabolic adaptations. nih.govannualreviews.org

Glycogenolysis and Lipolysis Pathways

cAMP is a key mediator of hormonal signals, such as those from glucagon (B607659) and adrenaline, that stimulate the breakdown of glycogen (B147801) (glycogenolysis) and fats (lipolysis). wikipedia.orgcreative-proteomics.comnih.gov In the liver, the activation of the cAMP pathway leads to the activation of PKA. creative-proteomics.com PKA then phosphorylates and activates glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose, while simultaneously inhibiting glycogen synthase, the enzyme for glycogen synthesis. creative-proteomics.commedistudents.com This dual action ensures a rapid increase in blood glucose levels when required.

In adipose tissue, cAMP signaling triggers lipolysis, the breakdown of triglycerides into fatty acids and glycerol. PKA phosphorylates and activates hormone-sensitive lipase (B570770), a key enzyme in this process. This releases fatty acids into the bloodstream to be used as an energy source by other tissues.

Metabolic PathwayKey Enzyme Regulated by cAMP/PKAEffect of PKA Phosphorylation
Glycogenolysis Glycogen PhosphorylaseActivation
Glycogenesis Glycogen SynthaseInhibition
Lipolysis Hormone-Sensitive LipaseActivation

Regulation of Sugar and Lipid Metabolism

Beyond glycogenolysis and lipolysis, cAMP signaling has broader implications for the regulation of sugar and lipid metabolism. wikipedia.orgpatsnap.comjapsonline.com It is involved in the transcriptional regulation of genes encoding enzymes crucial for both glucose and lipid metabolic pathways. nih.gov For instance, in the liver, cAMP, through the activation of CREB, stimulates the expression of genes involved in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. bohrium.com

Dysregulation of cAMP signaling is implicated in metabolic disorders. numberanalytics.com For example, altered cAMP levels can lead to abnormal glucose and lipid levels. patsnap.com In the context of lipid metabolism, the transcription factor CREB-H, which is regulated by metabolic signals, plays a role in triglyceride metabolism by inducing genes that stimulate lipoprotein lipase activity. nih.gov

Control of Glutamine Metabolism in Prokaryotic Systems

In prokaryotes, such as bacteria, cAMP also plays a crucial role in metabolic regulation, particularly in response to the availability of carbon sources. wikipedia.org When the preferred carbon source, glucose, is scarce, intracellular cAMP levels rise. wikipedia.org This cAMP binds to the catabolite activator protein (CAP), also known as the cAMP receptor protein (CRP). wikipedia.org The cAMP-CRP complex then binds to specific DNA sites, activating the transcription of numerous genes, including those involved in the catabolism of alternative energy sources. wikipedia.org While the provided information focuses more broadly on carbon catabolism, the principle of cAMP-mediated transcriptional regulation in response to nutrient availability is a fundamental aspect of prokaryotic metabolism.

Cell Proliferation and Differentiation Processes Modulated by Adenosine Cyclic Phosphate

Adenosine cyclic phosphate is a critical modulator of cell proliferation and differentiation, with its effects being highly dependent on the cell type and the cellular context. creative-proteomics.comjapsonline.compnas.org The cAMP signaling pathway can either promote or inhibit cell growth and can steer cells towards specific differentiation fates. creative-proteomics.comnumberanalytics.com

The impact of cAMP on cell proliferation is often linked to its interaction with the mitogen-activated protein (MAP) kinase cascade. nih.gov In many cell types, including fibroblasts, elevated cAMP levels inhibit the MAP kinase pathway, leading to a block in cell proliferation and mitogenesis. nih.gov This growth-inhibitory effect can be mediated by the small G protein Rap1. nih.gov However, in other cell types, cAMP can stimulate proliferation. pnas.org For example, cAMP can induce the expression of cell cycle inhibitors like p27 in some cells, leading to cell cycle arrest, while in others it can promote cell division. numberanalytics.commdpi.com

In terms of differentiation, cAMP plays a crucial role in guiding the development of various cell types. creative-proteomics.comnih.gov For instance, in Schwann cells, the elevation of intracellular cAMP can drive the progression from an early phenotype to a myelinating phenotype, a key step in nerve development, provided that cell division is arrested. nih.gov Similarly, cAMP is known to induce the differentiation of adipocytes. numberanalytics.com The role of cAMP in differentiation is often mediated by the activation of PKA and the subsequent phosphorylation of CREB, which then directs the transcription of genes responsible for specific cell fates. mdpi.comresearchgate.net The intricate and often opposing effects of cAMP on proliferation and differentiation highlight its role as a versatile signaling molecule that integrates various extracellular cues to determine cell fate. creative-proteomics.comncats.io

Cellular ProcessGeneral Effect of cAMPMediating Factors
Cell Proliferation Can be inhibitory or stimulatory depending on cell typePKA, Rap1, MAP kinase pathway, p27
Cell Differentiation Can induce differentiation into various cell types (e.g., Schwann cells, adipocytes)PKA, CREB

Role in Osteogenic and Adipogenic Differentiation Pathways

The differentiation of mesenchymal stem cells (MSCs) into either osteoblasts (bone-forming cells) or adipocytes (fat-storing cells) is a critical process in tissue homeostasis, and the cAMP signaling pathway is a key regulator of this lineage commitment. The balance between osteogenesis and adipogenesis is often reciprocal, and modulation of intracellular cAMP levels can tip this balance.

Activation of the cAMP pathway, often through agents like forskolin (B1673556) which stimulates adenylyl cyclase, has been shown to have divergent effects depending on the context and timing of the stimulation. Generally, the cAMP/PKA/CREB (cAMP response element-binding protein) signaling axis is integral to this regulation. mdpi.comaging-us.com Activation of PKA leads to the phosphorylation of CREB, a transcription factor that binds to cAMP response elements (CREs) in the promoters of target genes, thereby modulating their expression. mdpi.comresearchgate.net

Studies have shown that stimulating the cAMP/PKA pathway can promote the expression of osteogenic markers and enhance bone formation. aging-us.comresearchgate.netpnas.org For instance, activation of this pathway in human MSCs leads to increased expression of key osteogenic transcription factors like Runx2 and subsequent markers such as Alkaline Phosphatase (ALP). aging-us.com Conversely, the same pathway has been implicated in promoting adipogenesis by upregulating the expression of adipogenic markers like PPARγ2 (Peroxisome Proliferator-Activated Receptor gamma 2). nih.gov This dual role suggests that cAMP's influence is highly dependent on the cellular environment and crosstalk with other signaling pathways.

The source of the cAMP signal is also crucial. Adenosine, acting through its receptors, particularly the A2B receptor (A2bR), has been identified as a significant promoter of osteogenesis. frontiersin.orgnih.govmdpi.comfrontiersin.org Activation of A2bR, which couples to stimulatory G-proteins to increase cAMP, enhances osteoblast differentiation from MSCs. frontiersin.orgnih.gov Studies using A2bR knockout mice have demonstrated lower bone density and delayed fracture repair, underscoring the receptor's importance in bone homeostasis. nih.govmdpi.com This pathway not only promotes osteogenic differentiation but can also actively inhibit adipogenesis. frontiersin.org

Table 1: Research Findings on cAMP's Role in Osteogenic and Adipogenic Differentiation

Modulator/Pathway Cell Type Observed Effect on Osteogenesis Observed Effect on Adipogenesis Key Markers/Mechanisms Source
Forskolin/IBMX (cAMP activators) Mesenchymal Stem Cells (MSCs) Downregulation of osteogenic markers (Runx2, Osteopontin) Enhancement of adipogenesis (PPARγ2, LPL expression) Suppression of leptin via cAMP/PKA/CREB pathway nih.gov
Adenosine/A2b Receptor Agonist Human MSCs, hESCs Promotes osteogenic differentiation and mineralization Inhibits adipogenic differentiation Upregulation of Runx2, ALP, and Osterix frontiersin.orgfrontiersin.orgnih.gov
A2b Receptor Knockout Mouse MSCs Decreased osteogenic potential, lower bone density Not specified Reduced new bone formation nih.govmdpi.com
CW008 (cAMP/PKA/CREB activator) Human Bone Marrow MSCs Stimulates osteoblast differentiation Inhibits leptin secretion Enhanced ALP activity and mineralization mdpi.com
Neuropeptide Y (via Y1R) Bone Marrow Stem Cells (BMSCs) Inhibits osteogenesis Not specified Downregulates cAMP/PKA/CREB pathway aging-us.com

Adenosine Cyclic Phosphate in Morphogenesis and Cell Differentiation in Social Amoebas

The social amoeba Dictyostelium discoideum serves as a paradigm for understanding the role of cAMP in development, morphogenesis, and cell differentiation. In response to starvation, thousands of individual amoebas aggregate to form a multicellular structure that ultimately differentiates into a fruiting body, consisting of a stalk and spores. plos.orguniversiteitleiden.nl This entire process is meticulously coordinated by both intracellular and extracellular cAMP signals. universiteitleiden.nl

Extracellular cAMP acts as a chemoattractant, guiding the aggregation of cells. pnas.org Cells at the center of an aggregation territory periodically secrete cAMP, creating waves that propagate outwards. nih.govbiologists.comnih.gov Neighboring cells detect this signal via cell-surface cAMP receptors, causing them to move towards the source and to relay the signal by synthesizing and secreting their own cAMP. plos.orgbiologists.com This relay mechanism, involving adenylyl cyclase A (ACA), creates the characteristic spiral and concentric waves that organize the multicellular mound. nih.govbiologists.com

Beyond its role in aggregation, extracellular cAMP is a crucial morphogen that regulates gene expression required for cell differentiation. tandfonline.com The transition from a loose aggregate to a tipped mound and then a migratory slug involves the differentiation of cells into two primary types: prestalk and prespore cells. psu.edubiologists.com Continuous high levels of extracellular cAMP, acting through surface receptors, are required for the induction of prespore-specific genes, such as those encoding spore coat proteins like SP60. universiteitleiden.nl The expression of these genes is restricted to the posterior region of the slug.

Intracellular cAMP, acting primarily through PKA, is also essential. universiteitleiden.nlpsu.eduresearchgate.net PKA activity is required for the terminal differentiation of both stalk and spore cells. biologists.comresearchgate.net In prespore cells, PKA activation is necessary for the expression of prespore genes and for the final maturation into dormant spores. psu.eduresearchgate.net Interestingly, dormant spores themselves contain very high levels of cAMP, which appears to be linked to maintaining dormancy and inhibiting premature germination. microbiologyresearch.org The breakdown of this internal cAMP is a prerequisite for spore germination. microbiologyresearch.org The entire developmental program is thus a highly integrated system where different concentrations and patterns of cAMP signaling through distinct effectors control chemotaxis, gene expression, and cell fate determination. biologists.com

Table 2: Role of cAMP Signaling Components in Dictyostelium discoideum Development

Signaling Component Function Developmental Stage Key Outcomes Source
Extracellular cAMP (pulsatile waves) Chemoattractant and signal relay Aggregation Coordinated cell movement, formation of mounds pnas.orgnih.govbiologists.com
Extracellular cAMP (high, constant) Morphogen Mound/Slug Induction of prespore-specific gene expression (e.g., SP60) universiteitleiden.nl
Adenylyl Cyclase A (ACA) Synthesis of extracellular cAMP for signaling Aggregation Generation of cAMP waves for chemotaxis and relay biologists.com
Adenylyl Cyclase G (ACG) Synthesis of cAMP for spore maturation/dormancy Culmination/Dormancy Triggers spore differentiation, prevents germination biologists.commicrobiologyresearch.org
Protein Kinase A (PKA) Intracellular signal transducer Aggregation to Fruiting Body Essential for aggregation, prespore gene expression, and terminal differentiation of spores and stalk cells universiteitleiden.nlpsu.eduresearchgate.net

Immunomodulation and Immune Cell Function by Adenosine Cyclic Phosphate

Adenosine cyclic phosphate is a master regulator of the immune system, exerting profound and generally suppressive effects on both innate and adaptive immune cells. frontiersin.orgnih.gov By elevating intracellular cAMP levels, various endogenous mediators (like prostaglandins (B1171923) and adenosine itself) and exogenous agents can restrain immune responses, preventing excessive inflammation and tissue damage. This modulation is critical for maintaining immune homeostasis.

Regulation of Innate Immune Cell Functions

In the innate immune system, elevated cAMP levels generally act as a brake on the pro-inflammatory and antimicrobial functions of phagocytes such as neutrophils and macrophages. nih.govnih.govatsjournals.org This suppression occurs through the modulation of several key effector functions.

One of the most significant effects is the altered production of inflammatory mediators. Increased intracellular cAMP suppresses the synthesis and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as chemokines such as Macrophage Inflammatory Protein-1α (MIP-1α). nih.gov In contrast, cAMP can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Phagocytosis, the process by which immune cells engulf pathogens and cellular debris, is also complexly regulated by cAMP. While some reports indicate that elevated cAMP inhibits phagocytosis, for example by downregulating the expression of certain phagocytic receptors, other studies suggest it can enhance the clearance of specific pathogens under certain conditions. nih.govufmg.br The effect appears to be highly context-dependent, varying with the cell type, the target being phagocytosed, and the specific cAMP effectors (PKA or Epac) involved. researchgate.net Furthermore, cAMP signaling can impair the intracellular killing of ingested microbes by inhibiting the production of reactive oxygen species (ROS). ufmg.br

Table 3: Effects of Elevated cAMP on Innate Immune Cell Functions

Innate Immune Function Cell Type Effect of Increased cAMP Specific Mediators/Mechanisms Involved Source
Inflammatory Mediator Production Macrophages, Monocytes Suppression of pro-inflammatory cytokines Decreased TNF-α, IL-12, MIP-1α nih.gov
Macrophages, Monocytes Enhancement of anti-inflammatory cytokines Increased IL-10 nih.gov
Phagocytosis Macrophages, Monocytes Generally suppressive Downregulation of Fcγ receptor I and complement receptors nih.govresearchgate.net
Microbial Killing Neutrophils, Macrophages Inhibition Reduced production of Reactive Oxygen Species (ROS) ufmg.br
Cell Recruitment Monocytes Induction of nonphlogistic recruitment Dependent on PKA and CCR2 signaling nih.gov
Macrophage Polarization Macrophages Promotes M2 (anti-inflammatory) phenotype PKA-mediated activation of STAT6 and CREB ufmg.br

Adenosine Cyclic Phosphate Signaling in T Cell Regulation

In the adaptive immune system, cAMP is a potent negative regulator of T lymphocyte activation and effector function. frontiersin.orgnih.gov The activation of T cells via the T cell receptor (TCR) is a critical event for initiating an adaptive immune response, and this process is tightly controlled to prevent autoimmunity. cAMP acts as a crucial inhibitory feedback signal. frontiersin.org

Upon TCR engagement, intracellular cAMP levels can rise, leading to the activation of PKA. nih.govresearchgate.net A key mechanism of cAMP-mediated suppression involves a PKA-dependent pathway that targets the proximal steps of TCR signaling. nih.govresearchgate.net PKA phosphorylates and activates the C-terminal Src kinase (Csk), which in turn phosphorylates an inhibitory tyrosine residue on the lymphocyte-specific protein tyrosine kinase (Lck). nih.govresearchgate.net As Lck is essential for initiating the signaling cascade downstream of the TCR, its inhibition effectively shuts down T cell activation. nih.gov This entire inhibitory module is spatially organized within lipid rafts by scaffolding proteins known as A-kinase anchoring proteins (AKAPs). nih.gov

The consequences of this inhibition are broad, leading to reduced T cell proliferation and decreased production of key cytokines like Interleukin-2 (IL-2). nih.gov Furthermore, sustained high levels of cAMP can induce a state of unresponsiveness or anergy in T cells. frontiersin.org Regulatory T cells (Tregs), a specialized subset of T cells that maintain immune tolerance, exploit this pathway. Tregs contain high levels of cAMP and can transfer it to conventional T cells through gap junctions, thereby suppressing their function. frontiersin.org

Table 4: Key Mechanisms of cAMP-Mediated T Cell Regulation

Target/Process Effect of Increased cAMP/PKA Activation Downstream Consequence Key Molecules Source
Proximal TCR Signaling Inhibition Dampens T cell activation PKA phosphorylates and activates Csk, which inhibits Lck nih.govresearchgate.netresearchgate.net
Cytokine Production Inhibition Reduced T cell proliferation and effector function Decreased Interleukin-2 (IL-2) gene transcription nih.gov
T Cell Proliferation Inhibition Prevents clonal expansion of T cells Blockade of cell cycle progression frontiersin.org
Regulatory T Cell (Treg) Function Essential for suppressive activity Suppression of conventional T cells Transfer of cAMP to target T cells via gap junctions frontiersin.org
MAP Kinase Pathways (ERK, JNK) Inhibition Disruption of downstream signaling PKA interferes with both PKC-dependent and -independent activation of ERK oup.com

Neuronal and Cognitive Functions Mediated by Adenosine Cyclic Phosphate

Adenosine cyclic phosphate is a fundamental second messenger in the nervous system, playing a critical role in processes that underlie learning, memory, and neuronal communication. Its functions range from the structural remodeling of synapses to the fine-tuning of neurotransmitter release, thereby shaping the strength and efficacy of neural circuits.

Synaptic Remodeling and Neurotransmitter Release Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a primary mechanism for information storage in the brain. Long-Term Potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory. nih.goveneuro.org The cAMP signaling pathway is a cornerstone of many forms of LTP, particularly at well-studied synapses like the hippocampal Schaffer collateral and mossy fiber pathways. nih.govfrontiersin.orgfrontiersin.org

Activation of adenylyl cyclase and the subsequent rise in cAMP can trigger both PKA-dependent and PKA-independent pathways to enhance synaptic strength. nih.govnih.gov The canonical PKA pathway involves the phosphorylation of numerous presynaptic and postsynaptic proteins. Presynaptically, PKA targets include proteins involved in the synaptic vesicle cycle, such as RIM1α and Rabphilin, which regulate the probability of neurotransmitter release. frontiersin.org In the postsynaptic neuron, PKA can phosphorylate transcription factors like CREB, leading to changes in gene expression that support the long-term maintenance of synaptic changes. pnas.org

In addition to PKA, cAMP can directly activate Epac (Exchange Protein Directly Activated by cAMP). nih.govnih.gov Studies have shown that Epac activation is also crucial for certain forms of LTP, often working in parallel with PKA. frontiersin.orgnih.gov This PKA-independent pathway can enhance the maintenance of LTP, linking cAMP to the activation of other signaling cascades like the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in protein synthesis-dependent plasticity. nih.gov

The enhancement of neurotransmitter release by cAMP is a key component of this synaptic potentiation. nih.govjneurosci.org Increased presynaptic cAMP has been shown to augment neurotransmitter release by increasing both the probability of vesicle release (P) and the size of the readily releasable pool (N) of synaptic vesicles. nih.govjneurosci.org This effect is often mediated downstream of Ca2+ influx, suggesting that cAMP modulates the efficiency of the release machinery itself rather than simply increasing Ca2+ entry. nih.govpnas.org However, some studies also point to a PKA-mediated modulation of Ca2+ channels. The combined action of these pathways leads to a robust and lasting enhancement of synaptic transmission, a fundamental process in synaptic remodeling. embopress.org

Table 5: Molecular Mechanisms of cAMP in Synaptic Plasticity and Neurotransmitter Release

Pathway/Effector Key Targets Function in Synapse Outcome Source
PKA (Protein Kinase A) RIM1α, Rabphilin, Synapsin Regulation of synaptic vesicle docking and fusion Increased neurotransmitter release probability; contributes to LTP frontiersin.org
CREB (transcription factor) Regulation of gene expression Long-term structural and functional changes at the synapse; L-LTP pnas.org
P/Q-type Ca2+ channels Modulation of calcium influx Enhanced neurotransmitter release nih.gov
Epac (Exchange Protein) Rap1 (small GTPase) Regulation of cell adhesion and vesicle trafficking Enhancement of LTP maintenance; activation of ERK pathway frontiersin.orgnih.govnih.gov
Rim2 Regulation of vesicle priming Enhanced insulin (B600854)/hormone secretion (model system) nih.gov
General cAMP Increase Readily Releasable Pool (RRP) of vesicles Increases the number of vesicles available for release Increased neurotransmitter release (N) nih.govjneurosci.org
Release Machinery Increases sensitivity to Ca2+ Increased vesicle release probability (P) nih.govjneurosci.org

Contributions to Learning, Memory, and Emotion

Adenosine cyclic phosphate (cAMP) is a pivotal second messenger in the molecular cascades that underpin learning, memory, and emotional regulation. Its role is particularly prominent in the processes of synaptic plasticity, the cellular mechanism believed to underlie long-term memory formation. The cAMP signaling pathway, primarily through the activation of protein kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB), is crucial for the consolidation of long-term memories. pnas.orgresearchgate.netnih.gov

Research has demonstrated that learning-specific events trigger an increase in cAMP levels in the hippocampus, a brain region critical for memory. pnas.org Studies in rats have shown that following aversively motivated learning tasks, there are specific time-dependent increases in hippocampal cAMP levels, PKA activity, and the phosphorylation of CREB (P-CREB). pnas.org This cascade is essential for the late phase of memory consolidation. pnas.org For instance, the infusion of a PKA inhibitor into the CA1 region of the hippocampus can induce amnesia when administered at specific intervals after training, highlighting the critical time windows during which cAMP signaling is active. pnas.orgtermedia.pl

The cAMP/PKA/CREB pathway modulates the transcription of genes necessary for long-lasting synaptic changes. nih.gov Activated CREB binds to cAMP response elements (CREs) in the promoter regions of various genes, initiating the synthesis of proteins that lead to structural and functional changes at the synapse, thereby stabilizing memory traces. pnas.orgresearchgate.netnih.gov This mechanism is not limited to a single type of learning; it has been implicated in spatial learning, fear conditioning, and object recognition memory. termedia.plnih.govplos.org However, the regulation is complex, as excessively high levels of cAMP can be detrimental to memory performance, suggesting that a tightly controlled, biphasic response is necessary for optimal memory consolidation. plos.org

In the realm of emotion, cAMP signaling is intertwined with the action of key neuromodulators like dopamine (B1211576). Dopamine receptors, particularly the D1-type, are linked to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP. wikipedia.org This interaction plays a significant role in reward-related learning and emotional behavior. nih.gov The cAMP pathway is also implicated in stress responses and mood disorders. Chronic stress can alter the cAMP/PKA/CREB/BDNF signaling pathway in the hippocampus, contributing to learning and memory deficits. nih.gov

Role in Prefrontal Cortex Disorders and Higher-Order Thinking

The prefrontal cortex (PFC) is the seat of higher-order cognitive functions, including working memory, decision-making, and executive control. Adenosine cyclic phosphate signaling plays a critical, yet delicate, role in regulating the neuronal activity that underlies these functions. A key mechanism involves the modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govfrontiersin.org

HCN channels are non-selective cation channels that are highly expressed on the dendritic spines of PFC pyramidal neurons, where crucial network connections are formed. nih.gov cAMP directly binds to and increases the open probability of these channels. nih.govfrontiersin.org Paradoxically, in PFC pyramidal cells, the activation of HCN channels by elevated cAMP levels leads to a reduction in the persistent, task-related firing that is essential for working memory. nih.govnih.gov This occurs because the influx of sodium ions through HCN channels can activate nearby Slack sodium-activated potassium (KNa) channels, leading to a hyperpolarization that dampens neuronal excitability. nih.govresearchgate.net

This intricate regulatory system has significant implications for several neuropsychiatric conditions.

Stress and Cognitive Dysfunction: Acute stress elevates dopamine levels in the PFC, leading to overstimulation of D1 dopamine receptors. nih.gov This causes a surge in cAMP production, excessive opening of HCN channels, and a subsequent weakening of PFC network connectivity, resulting in impaired working memory. nih.gov Pharmacological blockade of HCN channels has been shown to prevent these stress-induced and D1 receptor-mediated cognitive deficits in animal models. nih.gov

Schizophrenia: This disorder is associated with both cognitive deficits and dysregulated cAMP signaling in the PFC. oup.com Research has identified a constellation of cAMP-related proteins, including Disrupted-in-Schizophrenia 1 (DISC1) and phosphodiesterase 4 (PDE4), in close proximity to HCN channels in the dendritic spines of PFC neurons. oup.com This suggests that alterations in this signaling complex may contribute to the spine loss and weakened network connectivity observed in schizophrenia. oup.com

Attention-Deficit/Hyperactivity Disorder (ADHD): The cognitive symptoms of ADHD are also linked to PFC dysfunction. The intricate balance of cAMP signaling is vital for maintaining optimal PFC network activity, and its dysregulation, potentially through the HCN channel mechanism, is an area of active investigation for its role in the pathophysiology of ADHD.

The table below summarizes the key molecular interactions of cAMP in the PFC and their functional consequences.

Interacting MoleculeEffect of cAMP Binding/ActivationFunctional Consequence in PFCAssociated Disorders
HCN Channels Increases open probabilityReduces persistent neuronal firing, weakens network connectivityStress-induced cognitive deficits, Schizophrenia, ADHD
Dopamine D1 Receptors Stimulation increases cAMP synthesisHigh levels impair working memory via HCN channelsSchizophrenia, Stress
Protein Kinase A (PKA) Activated by cAMPImpairs working memory at high levelsStress-induced cognitive deficits
Phosphodiesterase 4 (PDE4) Degrades cAMPRegulates local cAMP levels, influencing HCN channel activitySchizophrenia

This evidence underscores that the precise regulation of cAMP levels within specific microdomains of PFC neurons is essential for higher-order thinking, and its disruption is a key factor in the cognitive deficits seen in several major prefrontal cortex disorders.

Cardiac Physiology and Contractility Regulation by Adenosine Cyclic Phosphate

Adenosine cyclic phosphate is a central mediator in the regulation of cardiac function, translating neurohormonal signals into changes in heart rate, contractility (inotropism), and relaxation (lusitropism). The canonical pathway involves the stimulation of β-adrenergic receptors by catecholamines (e.g., adrenaline), which activates adenylyl cyclase to produce cAMP. wikipedia.orgahajournals.org This elevation in cAMP leads to the activation of protein kinase A (PKA), which then phosphorylates a suite of target proteins that collectively enhance cardiac performance. nih.govjacc.org

The positive inotropic effect of cAMP signaling is largely attributed to its influence on calcium (Ca²⁺) handling within the cardiomyocyte. ahajournals.orgthoracickey.com PKA-mediated phosphorylation increases the influx of Ca²⁺ into the cell and enhances its release from and reuptake into the sarcoplasmic reticulum (SR), the intracellular Ca²⁺ store. frontiersin.orgdoctorabad.com This results in a larger and faster intracellular Ca²⁺ transient, leading to stronger myofilament activation and more forceful contraction. thoracickey.com

However, the role of cAMP in contractility is not uniform. The specificity of the cellular response is achieved through the compartmentalization of cAMP signaling. nih.govmdpi.comfrontiersin.org Different receptors that stimulate cAMP production are localized to distinct membrane microdomains, such as caveolae and T-tubules. mdpi.comresearchgate.net This spatial confinement ensures that cAMP activates specific pools of PKA that are anchored near their intended substrates by A-kinase anchoring proteins (AKAPs), allowing for precise and differential regulation of cellular processes. researchgate.net For example, β₁-adrenergic receptors, which are widely distributed, tend to produce a global increase in cAMP and a strong inotropic response. nih.gov In contrast, β₂-adrenergic receptor signaling can be more localized, and in failing hearts, the disruption of these microdomains leads to diffuse cAMP signaling and dysfunctional contractile responses. nih.gov

Regulation of Ion Homeostasis and Excitation-Contraction Coupling

Excitation-contraction (EC) coupling is the process by which an electrical stimulus (action potential) is converted into a mechanical contraction. doctorabad.com Adenosine cyclic phosphate signaling is a master regulator of this process, fine-tuning ion homeostasis by modulating the activity of key ion channels and transporters. frontiersin.org This regulation occurs within highly localized subcellular microdomains, ensuring the speed and fidelity of the cardiac response. mdpi.comnih.gov

The primary targets of cAMP/PKA signaling in cardiac EC coupling include:

L-type Calcium Channels (LTCCs): Located predominantly in the T-tubules, these channels are responsible for the initial influx of Ca²⁺ that triggers EC coupling. PKA phosphorylates the α₁C subunit of the LTCC, increasing its open probability and leading to a greater influx of Ca²⁺ into the cell. frontiersin.orgresearchgate.net This enhances the trigger for Ca²⁺ release from the SR.

Ryanodine (B192298) Receptors (RyRs): These are the Ca²⁺ release channels on the SR membrane. While the direct phosphorylation of RyR2 by PKA is debated, cAMP signaling is known to sensitize the RyR2 complex, leading to an increased release of Ca²⁺ from the SR for a given trigger (a process known as Ca²⁺-induced Ca²⁺-release). frontiersin.org

Phospholamban (PLN): In its dephosphorylated state, PLN is an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) pump. frontiersin.orgnih.gov PKA phosphorylates PLN, which relieves its inhibition of SERCA2a. nih.gov This accelerates the reuptake of Ca²⁺ from the cytosol back into the SR during diastole, leading to faster relaxation (lusitropy) and increased SR Ca²⁺ load for subsequent contractions. nih.govnih.gov

The table below details the key proteins regulated by cAMP in cardiac EC coupling.

Protein TargetLocationEffect of PKA PhosphorylationFunctional Outcome
L-type Calcium Channel (LTCC) T-tubulesIncreased open probabilityEnhanced Ca²⁺ influx
Ryanodine Receptor (RyR2) Sarcoplasmic ReticulumIncreased sensitivity to Ca²⁺ triggerAmplified Ca²⁺ release from SR
Phospholamban (PLN) Sarcoplasmic ReticulumRelieved inhibition of SERCA2aAccelerated Ca²⁺ reuptake into SR, enhanced relaxation

The coordinated phosphorylation of these targets by cAMP/PKA ensures a synchronized enhancement of both contraction and relaxation, allowing the heart to adapt to increased physiological demands. Disruption of these localized cAMP signaling pathways, as seen in heart failure, contributes to impaired Ca²⁺ handling and contractile dysfunction. frontiersin.orgnih.gov

Renal Physiology and Acid-Base Balance Regulation via Adenosine Cyclic Phosphate

In the kidney, adenosine cyclic phosphate is a critical second messenger that translates hormonal signals into precise adjustments of water reabsorption, electrolyte transport, and acid-base balance. portlandpress.commdpi.com The production and action of cAMP are highly compartmentalized, varying between different segments of the nephron to execute specific physiological functions. mdpi.com

A primary role of cAMP in the kidney is mediating the action of arginine vasopressin (AVP), also known as antidiuretic hormone. In the collecting duct principal cells, AVP binds to V2 receptors, activating adenylyl cyclase and increasing cAMP levels. mdpi.com This activates PKA, which orchestrates the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, dramatically increasing water reabsorption and concentrating the urine. portlandpress.commdpi.com

cAMP is also integral to the regulation of acid-base homeostasis. This is achieved through the modulation of proton (H⁺) and bicarbonate (HCO₃⁻) transporters, primarily in the proximal and distal tubules. mdpi.comabdominalkey.com

Proximal Tubule: Hormones such as parathyroid hormone (PTH) and dopamine increase intracellular cAMP, which leads to the inhibition of the Na⁺/H⁺ exchanger 3 (NHE3). abdominalkey.com Since NHE3 is a major driver of bicarbonate reabsorption in this segment, its inhibition by cAMP promotes bicarbonate excretion. abdominalkey.comnih.gov

Distal Tubule and Collecting Duct: In the intercalated cells of the distal nephron, cAMP stimulates the activity and trafficking of the vacuolar-type H⁺-ATPase (V-ATPase) to the apical membrane, which increases the secretion of protons into the urine. mdpi.com Simultaneously, cAMP signaling enhances the activity of the basolateral sodium-bicarbonate cotransporter (NBCe1), promoting bicarbonate reabsorption into the blood. mdpi.com This dual action is crucial for urinary acidification and the prevention of metabolic acidosis. mdpi.com

Disruptions in these cAMP-mediated pathways can lead to renal pathologies. For example, defects in the cAMP signaling cascade in the distal nephron can impair proton secretion, leading to distal renal tubular acidosis (dRTA). mdpi.com The table below summarizes the key renal transporters regulated by cAMP.

TransporterNephron SegmentHormonal Stimulus (via cAMP)Effect of cAMPPhysiological Outcome
Aquaporin-2 (AQP2) Collecting DuctArginine Vasopressin (AVP)Insertion into apical membraneIncreased water reabsorption
Na⁺/H⁺ Exchanger 3 (NHE3) Proximal TubuleParathyroid Hormone (PTH), DopamineInhibition of activityDecreased bicarbonate reabsorption
V-type H⁺-ATPase Distal Nephron(Various)Increased apical trafficking/activityIncreased proton secretion
Na⁺-HCO₃⁻ Cotransporter (NBCe1) Distal Nephron(Various)Increased activity/expressionIncreased bicarbonate reabsorption

Therefore, cAMP acts as a versatile and potent regulator within the kidney, essential for maintaining systemic fluid, electrolyte, and acid-base balance.

Systemic Hormonal Signaling Cascades Involving Adenosine Cyclic Phosphate

Adenosine cyclic phosphate (cAMP) serves as a ubiquitous second messenger for a vast array of hormones, translating signals received at the cell surface into diverse physiological responses throughout the body. wikipedia.orgjapsonline.com This mechanism is fundamental to the function of the endocrine system. When a hormone (the first messenger) binds to its specific G protein-coupled receptor (GPCR) on a target cell, it often activates a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase to convert ATP into cAMP. wikipedia.orgbritannica.com The resulting increase in intracellular cAMP concentration triggers a downstream signaling cascade, most commonly through the activation of protein kinase A (PKA). bmglabtech.comnews-medical.net

The systemic effects mediated by cAMP are widespread and tissue-specific, depending on the hormone, the receptor subtype, and the complement of PKA substrates present in the target cell.

Key hormonal systems that utilize cAMP signaling include:

Glucagon and Adrenaline (Epinephrine): In response to low blood glucose or stress, glucagon (from the pancreas) and adrenaline (from the adrenal medulla) act on the liver and muscle cells, respectively. wikipedia.orgpatsnap.com They stimulate cAMP production, leading to the activation of PKA, which phosphorylates and activates enzymes involved in glycogenolysis (glycogen breakdown) and gluconeogenesis (glucose synthesis), while inhibiting glycogen synthesis. ahajournals.org This results in a rapid increase in blood glucose levels to meet energy demands. patsnap.com Adrenaline also acts on cardiac muscle via cAMP to increase heart rate and contractility. britannica.com

Parathyroid Hormone (PTH): PTH is the primary regulator of calcium homeostasis. It acts on bone and kidney cells, where it stimulates cAMP production. oup.com In bone, this signaling cascade can lead to bone resorption to release calcium into the bloodstream. In the kidney, it promotes calcium reabsorption and phosphate excretion. abdominalkey.comoup.com

Glucagon-Like Peptide-1 (GLP-1): This incretin (B1656795) hormone, released from the gut, acts on pancreatic β-cells to enhance glucose-dependent insulin secretion. This action is mediated by the GLP-1 receptor, which couples to Gs to increase cAMP levels. nih.gov GLP-1 receptor agonists are a major class of drugs for treating type 2 diabetes. Beyond its effects on insulin, GLP-1 signaling via cAMP also has documented anti-inflammatory and neuroprotective roles. nih.gov

Other Hormones: Numerous other hormones employ the cAMP pathway, including Thyroid-Stimulating Hormone (TSH), Adrenocorticotropic Hormone (ACTH), Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Calcitonin, and Vasopressin (in the kidney). Each elicits a specific response in its target tissue, from hormone synthesis in endocrine glands to water balance regulation.

The table below provides examples of hormones that signal through cAMP and their principal systemic effects.

HormoneSecreting GlandPrimary Target Tissue(s)Principal Systemic Effect(s) via cAMP
Glucagon Pancreas (α-cells)LiverIncreases blood glucose (glycogenolysis, gluconeogenesis)
Adrenaline Adrenal MedullaLiver, Muscle, Heart, Adipose TissueIncreases blood glucose, heart rate, and contractility; lipolysis
Parathyroid Hormone (PTH) Parathyroid GlandsBone, KidneyIncreases blood calcium, decreases blood phosphate
Glucagon-Like Peptide-1 (GLP-1) Intestine (L-cells)Pancreas (β-cells)Enhances glucose-dependent insulin secretion
Vasopressin (AVP) Posterior PituitaryKidney (Collecting Duct)Promotes water reabsorption
Calcitonin Thyroid GlandBoneInhibits osteoclast activity, lowers blood calcium

This widespread reliance on the cAMP signaling cascade highlights its fundamental importance in coordinating complex physiological processes and maintaining homeostasis across multiple organ systems.

Adenosine Cyclic Phosphate Signaling in Diverse Organisms and Biological Systems

Eukaryotic Systems and Adenosine (B11128) Cyclic Phosphate (B84403) Signaling

Adenosine 3',5'-cyclic monophosphate (cAMP), a derivative of adenosine triphosphate (ATP), functions as a ubiquitous second messenger in intracellular signal transduction in a vast array of eukaryotic organisms. creative-proteomics.comwikipedia.orghmdb.ca Its synthesis from ATP is catalyzed by the enzyme adenylyl cyclase, which is often activated by hormones and other signaling molecules binding to G-protein-coupled receptors on the cell surface. creative-proteomics.comhmdb.ca The intracellular levels of cAMP are regulated by the activity of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP). frontiersin.orgoup.com The primary downstream effector of cAMP in many eukaryotic cells is protein kinase A (PKA), which, upon activation by cAMP, phosphorylates various substrate proteins, leading to a cascade of cellular responses. wikipedia.orgjapsonline.com

Mammalian Cellular and Tissue Systems

In mammalian systems, adenosine cyclic phosphate (cAMP) is a pivotal second messenger that mediates the intracellular effects of numerous hormones and neurotransmitters, such as glucagon (B607659) and adrenaline, which are unable to cross the plasma membrane. wikipedia.orghmdb.ca The binding of these extracellular signals to their receptors triggers the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. creative-proteomics.comhmdb.ca This elevation in cAMP, in turn, activates protein kinase A (PKA). wikipedia.orgjapsonline.com

Activated PKA can phosphorylate a multitude of proteins, including enzymes and transcription factors, thereby regulating a wide range of cellular processes. wikipedia.org These processes include metabolism, gene transcription, and cell division. creative-proteomics.comsemanticscholar.org For instance, in response to glucagon, increased cAMP levels in liver cells lead to the activation of PKA, which then phosphorylates enzymes involved in glycogenolysis and gluconeogenesis, ultimately increasing blood glucose levels.

The signaling is terminated by the action of phosphodiesterases (PDEs), which degrade cAMP to AMP. frontiersin.orgoup.com The compartmentalization of cAMP signaling, achieved through the specific localization of adenylyl cyclases, PDEs, and A-kinase anchoring proteins (AKAPs), ensures the specificity and fidelity of the downstream physiological effects in different cellular microdomains. researchgate.net

Research has demonstrated that the hydrolysis of cAMP and its guanosine (B1672433) analog, cGMP, varies across different tissues and subcellular fractions. For example, in bovine and rat heart, the ratio of cAMP to cGMP hydrolysis differs significantly in crude subcellular fractions at micromolar concentrations. researchgate.net In contrast, this ratio remains relatively constant in the brain, liver, and skeletal muscle of rats. researchgate.net Furthermore, studies on human lymphocytes have shown that stimulation with phytohemagglutinin (PHA) leads to rapid changes in adenyl cyclase activity and intracellular cAMP levels, suggesting a role for cAMP in immune cell responses. jci.org

Table 1: Research Findings on Adenosine Cyclic Phosphate in Mammalian Systems

Finding Organism/System Key Details Citation
cAMP mediates the effects of hormones like glucagon and adrenaline. Mammalian cells Acts as a second messenger for signals that cannot penetrate the cell membrane. wikipedia.orghmdb.ca
PKA is a primary effector of cAMP. Mammalian cells cAMP activates PKA, which then phosphorylates target proteins. wikipedia.orgjapsonline.com
cAMP signaling is terminated by PDEs. Mammalian cells PDEs hydrolyze cAMP to AMP, regulating signal duration. frontiersin.orgoup.com
cAMP signaling is compartmentalized. Mammalian cells AKAPs help to localize PKA and ensure signal specificity. researchgate.net
cAMP/cGMP hydrolysis ratios vary. Bovine and rat heart The ratio of hydrolysis differs in subcellular fractions at low substrate concentrations. researchgate.net
Phytohemagglutinin affects cAMP levels. Human lymphocytes PHA stimulation alters adenyl cyclase activity and intracellular cAMP. jci.org

Adenosine Cyclic Phosphate in Plant Biology

While the role of adenosine cyclic phosphate (cAMP) as a second messenger is well-established in animals and other eukaryotes, its signaling functions in plants have been a subject of ongoing investigation. Evidence now supports the existence of cAMP and its signaling components, including adenylyl cyclases (ACs), phosphodiesterases (PDEs), and downstream effectors like protein kinases, in plant cells. frontiersin.org

Plant nucleotide cyclases synthesize cyclic nucleotide monophosphates (cNMPs), including cAMP, from nucleotide triphosphate precursors. frontiersin.org The levels of these cNMPs are, in turn, regulated by PDEs that catalyze their hydrolysis. frontiersin.org These fluctuations in intracellular cNMP concentrations influence the activity of downstream targets, which include protein kinases and ion channels. frontiersin.org

One area where cAMP has been implicated is in the regulation of plant development and stress responses. For example, in the germination of castor bean seeds, physiologically high concentrations of cAMP have been shown to mimic the effect of gibberellins, stimulating the activity of isocitrate lyase, a key enzyme in the glyoxylate (B1226380) cycle. oup.com This suggests a potential role for cAMP in mobilizing stored reserves during germination.

Table 2: Research Findings on Adenosine Cyclic Phosphate in Plant Biology

Finding Organism/System Key Details Citation
cAMP signaling components are present in plants. Plant cells Includes adenylyl cyclases, phosphodiesterases, and protein kinases. frontiersin.org
cAMP can influence enzyme activity during germination. Castor bean seeds High concentrations of cAMP stimulated isocitrate lyase activity, similar to gibberellins. oup.com

Model Organisms: e.g., Dictyostelium discoideum

The social amoeba Dictyostelium discoideum serves as an excellent model organism for studying the diverse roles of adenosine cyclic phosphate (cAMP) in development and cell communication. In Dictyostelium, cAMP functions as both an intracellular second messenger and a secreted extracellular signal. wikipedia.orgnih.gov

Upon starvation, individual amoebas aggregate to form a multicellular structure, a process orchestrated by pulsatile waves of extracellular cAMP. nih.govmolbiolcell.org Cells detect the cAMP gradient and move towards its source, a process known as chemotaxis. molbiolcell.org This aggregation requires the expression of specific genes, including those for the cAMP receptor (cAR1) and the Gα subunit Gα2, which are themselves induced by cAMP pulses. molbiolcell.org

Intracellularly, cAMP signaling is crucial for regulating gene expression at various developmental stages and for controlling cell differentiation. nih.gov The transition from single cells to a multicellular organism is dependent on the activation of protein kinase A (PKA) by cAMP. nih.gov While cAMP signaling is essential for many developmental processes, including aggregation and the formation of the fruiting body, recent studies suggest it may be dispensable for allorecognition and tissue formation as long as PKA is constitutively active. nih.gov

The developmental program in Dictyostelium involves a complex interplay of signaling molecules, with cAMP playing a central role in coordinating cell movement and differentiation in response to environmental cues like nutrient stress. nih.gov

**Table 3: Research Findings on Adenosine Cyclic Phosphate in *Dictyostelium discoideum***

Finding Organism/System Key Details Citation
cAMP is both an intracellular and extracellular signal. Dictyostelium discoideum It acts as a chemoattractant for aggregation and an intracellular second messenger. wikipedia.orgnih.gov
Pulsatile cAMP waves coordinate aggregation. Dictyostelium discoideum Cells move towards the source of cAMP in a process called chemotaxis. nih.govmolbiolcell.org
cAMP regulates developmental gene expression. Dictyostelium discoideum Induces genes necessary for aggregation and differentiation. nih.govmolbiolcell.org
PKA is a key downstream effector of cAMP. Dictyostelium discoideum Activation of PKA by cAMP is critical for the developmental program. nih.gov
cAMP signaling may be dispensable for some processes. Dictyostelium discoideum Allorecognition and tissue formation can occur without cAMP if PKA is active. nih.gov

Prokaryotic Systems and Adenosine Cyclic Phosphate Signaling

In prokaryotes, particularly bacteria, adenosine cyclic phosphate (cAMP) functions as a global regulator of gene expression, enabling the cells to adapt to changing environmental conditions. nih.govresearchgate.net The intracellular concentration of cAMP varies depending on the available carbon source. wikipedia.org

Role in Bacterial Gene Regulation (e.g., Catabolite Repression in E. coli)

A classic example of cAMP-mediated gene regulation in bacteria is catabolite repression in Escherichia coli. nih.gov When glucose, a preferred carbon source, is available, the intracellular levels of cAMP are low. wikipedia.org This is due to the inhibition of the cAMP-producing enzyme, adenylyl cyclase, which is linked to the glucose transport system. wikipedia.org

In the absence of glucose and the presence of an alternative sugar like lactose, cAMP levels rise. nih.gov cAMP then binds to the cAMP receptor protein (CRP), also known as the catabolite gene activator protein (CAP). wikipedia.orgebsco.com The cAMP-CRP complex binds to specific DNA sequences upstream of the promoters of catabolic operons, such as the lac operon. wikipedia.orgebsco.com This binding enhances the recruitment of RNA polymerase to the promoter, thereby activating the transcription of genes required for the metabolism of the alternative sugar. wikipedia.org

Conversely, when glucose is present, the low levels of cAMP prevent the formation of the cAMP-CRP complex, and the transcription of these catabolic operons is repressed. wikipedia.org This mechanism ensures that the bacterium preferentially utilizes the most energy-efficient carbon source available. Studies have shown that the addition of exogenous cAMP can overcome the repressive effects of glucose on the synthesis of enzymes like β-galactosidase. nih.govnih.govcshmonographs.org

Table 4: Research Findings on Adenosine Cyclic Phosphate in Bacterial Gene Regulation

Finding Organism/System Key Details Citation
cAMP is a global regulator of gene expression. Bacteria Helps cells adapt to different carbon sources. nih.govresearchgate.net
cAMP levels are low in the presence of glucose. E. coli Glucose transport inhibits adenylyl cyclase, the enzyme that synthesizes cAMP. wikipedia.org
cAMP-CRP complex activates catabolic operons. E. coli Binds to DNA to enhance transcription of genes for alternative sugar metabolism. wikipedia.orgebsco.com
Exogenous cAMP can reverse catabolite repression. E. coli Overcomes the inhibitory effect of glucose on the synthesis of enzymes like β-galactosidase. nih.govnih.govcshmonographs.org

Mechanisms of Bacterial Exotoxins Interfering with Adenosine Cyclic Phosphate Pathways

Several pathogenic bacteria produce exotoxins that subvert the host cell's cAMP signaling pathways to their advantage. nih.gov These toxins can be broadly categorized into two groups: those with ADP-ribosyltransferase activity and invasive adenylyl cyclases. wikipedia.org

A well-known example of an ADP-ribosylating toxin is cholera toxin (CT), produced by Vibrio cholerae. nih.govmolbiolcell.org The A1 subunit of CT catalyzes the ADP-ribosylation of the α-subunit of the stimulatory G protein (Gs) in intestinal epithelial cells. molbiolcell.org This modification locks Gs in its active, GTP-bound state, leading to the constitutive activation of adenylyl cyclase and a massive increase in intracellular cAMP levels. The elevated cAMP then activates PKA, which phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), causing a large efflux of chloride ions and water into the intestinal lumen, resulting in severe diarrhea.

Other bacteria, such as Bordetella pertussis (the causative agent of whooping cough) and Bacillus anthracis (the causative agent of anthrax), produce exotoxins that are themselves adenylyl cyclases. oup.com These toxins, known as adenylate cyclase toxin and edema factor, respectively, enter the host cell and, once activated by the host cell protein calmodulin, begin to produce large amounts of cAMP from the host's ATP. nih.gov This unregulated production of cAMP disrupts normal cellular signaling, impairs immune cell function, and contributes to the pathogenesis of the disease.

Table 5: Mechanisms of Bacterial Exotoxins Targeting cAMP Pathways

Toxin Producing Bacterium Mechanism of Action Effect on Host Cell Citation
Cholera Toxin (CT) Vibrio cholerae ADP-ribosylates the Gsα subunit, constitutively activating adenylyl cyclase. Massive increase in cAMP, leading to ion and water efflux. nih.govmolbiolcell.org
Adenylate Cyclase Toxin Bordetella pertussis An invasive adenylyl cyclase that produces cAMP within the host cell. Disruption of cellular signaling and impairment of immune function. oup.comnih.gov
Edema Factor Bacillus anthracis An invasive adenylyl cyclase that produces cAMP within the host cell. Disruption of cellular signaling and edema formation. oup.com

Advanced Methodological Approaches in Adenosine Cyclic Phosphate Research

Quantitative Analysis of Intracellular Adenosine (B11128) Cyclic Phosphate (B84403) Levels

The accurate measurement of intracellular adenosine 3',5'-cyclic monophosphate (cAMP) is fundamental to understanding its physiological roles. Researchers employ several robust methods to quantify this crucial second messenger, primarily categorized into immunoassays and chromatography-based techniques.

Immunoassays: These methods are widely used due to their sensitivity and adaptability to high-throughput screening. They are based on the principle of competitive binding, where the cAMP in a sample competes with a labeled form of cAMP for a limited number of binding sites on a specific antibody.

Enzyme-Linked Immunosorbent Assays (ELISAs): These are non-radioactive, competitive immunoassays that provide a colorimetric or chemiluminescent readout. nih.govnih.gov In a typical setup, a 96-well plate is coated with an anti-cAMP antibody. When the cell lysate containing cAMP and a known amount of enzyme-labeled cAMP (like alkaline phosphatase-conjugated cAMP) are added, they compete for antibody binding. nih.govnih.gov The amount of enzyme-labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample. After adding a substrate, the resulting signal is measured, and the cAMP concentration is determined by comparison to a standard curve. nih.govnih.gov Kits are commercially available that require minimal sample preparation, often just cell lysis with dilute acid to stop phosphodiesterase activity and stabilize the nucleotide. plos.org

Radioimmunoassays (RIAs): This older technique utilizes a radioactively labeled cAMP tracer (e.g., with ³H). While highly sensitive, the requirement for radioactive materials and specialized handling has led to a decline in its use in favor of non-radioactive methods. frontiersin.org

Mass Spectrometry (MS): For the highest specificity and precision, researchers turn to methods combining liquid chromatography with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally sensitive and specific, capable of detecting cAMP at picomolar concentrations. nih.gov It separates cAMP from other cellular components, including structurally similar molecules like adenosine monophosphate (AMP) and cyclic guanosine (B1672433) monophosphate (cGMP), before ionization and detection. nih.govnih.govfortunejournals.com This high degree of specificity minimizes the risk of cross-reactivity that can sometimes be a concern with immunoassays, especially when using cAMP analogs in experiments. frontiersin.org LC-MS/MS is considered a gold standard for absolute quantification and is invaluable for validating results from other assay types. nih.govmedchemexpress.com

A comparison of these methods is summarized in the table below.

MethodPrincipleAdvantagesDisadvantages
ELISA/EIA Competitive binding with enzyme-labeled cAMPHigh-throughput, non-radioactive, sensitive, commercially available kits nih.govnih.govplos.orgPotential for cross-reactivity with related nucleotides or analogs frontiersin.org
RIA Competitive binding with radio-labeled cAMPHistorically high sensitivity frontiersin.orgRequires radioactive materials, specialized handling, and disposal
LC-MS/MS Chromatographic separation followed by mass-based detectionHigh specificity and sensitivity, absolute quantification, distinguishes between similar molecules nih.govnih.govLower throughput, requires specialized equipment and expertise fortunejournals.com

Live-Cell Imaging Techniques for Real-Time Adenosine Cyclic Phosphate Dynamics

While quantitative analysis of cell lysates provides a snapshot of the total cAMP concentration, it lacks spatial and temporal information. oatext.com To overcome this, a suite of genetically encoded biosensors has been developed, enabling researchers to visualize the dynamic changes of cAMP levels in real-time within single living cells and even in specific subcellular compartments. plos.org These tools have revealed that cAMP signaling is not a uniform event throughout the cell but is organized into discrete microdomains. nih.gov

The majority of these live-cell imaging techniques rely on either Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET). nih.gov These biosensors are typically fusion proteins that link a cAMP-binding domain to fluorescent or luminescent proteins. nih.govplos.org The binding of cAMP induces a conformational change in the sensor, which alters the distance or orientation between the donor and acceptor molecules, leading to a measurable change in the FRET or BRET signal. nih.govnih.gov

Commonly used cAMP-binding domains for these sensors are derived from the two main intracellular cAMP effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). More recently, single fluorescent protein-based sensors, like the cADDis family, have also been developed, which report cAMP levels through changes in fluorescence intensity rather than energy transfer. rsc.orgahajournals.org

Förster Resonance Energy Transfer (FRET)-Based Biosensors for Adenosine Cyclic Phosphate

FRET-based biosensors are powerful tools for monitoring the spatiotemporal dynamics of cAMP signaling with high resolution. nih.gov FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs only when they are in very close proximity (typically less than 10 nm). nih.gov

The first generation of FRET sensors for cAMP utilized the holoenzyme of PKA. frontiersin.org In these sensors, the regulatory (R) and catalytic (C) subunits of PKA were labeled with a FRET pair of fluorophores (e.g., CFP as the donor and YFP as the acceptor). In the absence of cAMP, the holoenzyme is intact, bringing the fluorophores close together and resulting in a high FRET signal. When intracellular cAMP levels rise, cAMP binds to the R subunits, causing the C subunits to dissociate. This separation increases the distance between the donor and acceptor, leading to a decrease in FRET. frontiersin.org

A major advancement came with the development of unimolecular sensors based on Epac. nih.gov These sensors consist of a single polypeptide chain containing the cAMP-binding domain of Epac sandwiched between a FRET pair (e.g., CFP and YFP). researchgate.net In the "off" state (low cAMP), the sensor is in a compact conformation, allowing for efficient FRET. The binding of cAMP to the Epac domain induces a significant conformational change, separating the donor and acceptor fluorophores and causing a decrease in the FRET signal. nih.gov

Over the years, these Epac-based sensors have undergone several generations of optimization to improve their performance characteristics, such as brightness, dynamic range, and photostability. nih.gov For instance, the fourth-generation Epac sensors (e.g., TEpacVV) utilize the brighter and more photostable donor mTurquoise2 and a tandem of Venus molecules as the acceptor, resulting in a significantly enhanced dynamic range for both ratiometric and fluorescence lifetime imaging (FLIM) applications. nih.gov

These FRET biosensors can also be targeted to specific subcellular locations, such as the plasma membrane, mitochondria, or the vicinity of specific signaling proteins like ion channels, by fusing them with localization signals or other proteins. nih.gov This has been instrumental in revealing the existence of highly localized cAMP "microdomains" that are crucial for the specificity of cellular responses. frontiersin.orgnih.gov

Pharmacological Modulators for Adenosine Cyclic Phosphate Pathway Components

The manipulation of the cAMP signaling pathway using specific pharmacological agents is a cornerstone of research in this field. These tools allow for the targeted activation or inhibition of the key enzymes responsible for cAMP synthesis (adenylyl cyclases) and degradation (phosphodiesterases), as well as the direct modulation of cAMP effector proteins like Epac.

Adenylyl Cyclase Activators and Inhibitors

Adenylyl cyclases (ACs) are the enzymes that synthesize cAMP from ATP. Mammals express nine membrane-bound (mAC) isoforms (AC1-9) and one soluble (sAC) isoform. nih.gov Pharmacological modulation of these enzymes is critical for studying cAMP-dependent processes.

Activators: The most widely used AC activator is Forskolin (B1673556) , a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii. nih.govmerckmillipore.com Forskolin directly activates most membrane-bound AC isoforms (AC1-8) by binding to a specific site on the catalytic domain, leading to a rapid and robust increase in intracellular cAMP levels. nih.govnih.gov Water-soluble derivatives, such as Forskolin 7-deacetyl-7-[O-(N-methylpiperazino)-γ-butyryl]-dihydrochloride, have also been developed. merckmillipore.com Other activators include G-protein modulators like Cholera Toxin , which persistently activates the stimulatory G-protein Gsα, thereby locking ACs in an active state. merckmillipore.com

Inhibitors: A range of inhibitors targeting ACs has been identified. Purine- and pyrimidine-based nucleotide analogs, such as 2',5'-Dideoxyadenosine , act as P-site inhibitors, non-competitively blocking the enzyme's activity. medchemexpress.comSQ22536 is another well-known cell-permeable AC inhibitor. medchemexpress.com More recently, efforts have focused on developing isoform-selective inhibitors. For example, ST034307 has been identified as a selective inhibitor of AC1, while KH7 is a specific inhibitor of soluble adenylyl cyclase (sAC). medchemexpress.comnih.gov G-protein modulators can also inhibit AC activity; Pertussis Toxin , for instance, ADP-ribosylates the inhibitory G-protein Gi, preventing it from inhibiting AC isoforms like AC1 and AC5. merckmillipore.com

A summary of common AC modulators is provided below.

CompoundClassMechanism of ActionTarget(s)
Forskolin ActivatorDirect allosteric activator nih.govmerckmillipore.comMost membrane-bound ACs (AC1-8)
Cholera Toxin ActivatorADP-ribosylates and persistently activates Gsα merckmillipore.comGs-coupled ACs
2',5'-Dideoxyadenosine InhibitorNon-competitive P-site inhibitor medchemexpress.comGeneral AC inhibitor
SQ22536 InhibitorCompetitive inhibitor medchemexpress.comGeneral AC inhibitor
ST034307 InhibitorSelective inhibitor medchemexpress.comAdenylyl Cyclase 1 (AC1)
KH7 InhibitorSelective inhibitor medchemexpress.comSoluble Adenylyl Cyclase (sAC)
Pertussis Toxin Indirect ModulatorPrevents Gi-mediated inhibition of AC merckmillipore.comGi-coupled ACs

Phosphodiesterase Inhibitors and Their Isoform Selectivity

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, thus terminating cAMP and cGMP signaling. The PDE4, PDE7, and PDE8 families are specific for hydrolyzing cAMP. The PDE3 family hydrolyzes both cAMP and cGMP, while others are cGMP-specific (PDE5, 6, 9) or dual-specific (PDE1, 2, 10, 11). nih.gov The development of isoform-selective PDE inhibitors has been crucial for dissecting the roles of specific cAMP signaling pathways in different tissues and for therapeutic purposes. frontiersin.org

PDE inhibitors work by blocking the catalytic site of the enzyme, thereby preventing the breakdown of cAMP and leading to its accumulation. The selectivity of these inhibitors is key to their specific effects. For example, Roflumilast and Cilomilast are selective inhibitors of the PDE4 family, which is highly expressed in inflammatory and immune cells. Roflumilast is significantly more potent than Cilomilast and shows high selectivity for PDE4 over other PDE isoforms. Milrinone is an example of a PDE3 inhibitor, which increases cAMP levels in cardiac and vascular smooth muscle.

The table below details the isoform selectivity of several representative PDE inhibitors. The values represent the concentration required for 50% inhibition (IC₅₀) or the inhibition constant (Ki), illustrating their preference for specific PDE families.

InhibitorPrimary TargetIC₅₀/Ki (nM) for Primary TargetSelectivity Profile (Fold-selectivity vs. other PDEs)
Roflumilast PDE40.8 >10,000-fold vs. PDE1, 2, 3, 5
Cilomilast PDE4120 Selective for PDE4, but less potent than Roflumilast
Milrinone PDE3703.1 (IC₅₀)Also shows some activity against other PDEs
Sildenafil PDE5~3.5 (IC₅₀ for cGMP)~10-fold selective over PDE6; >1,000-fold over PDE1, 2, 3, 4
Tadalafil PDE5~1.8 (IC₅₀ for cGMP)~11-fold selective over PDE11; >10,000-fold over PDE1, 2, 3, 4

Selective Epac Activators and Inhibitors

Exchange protein directly activated by cAMP (Epac) represents a distinct effector pathway for cAMP, operating in parallel to PKA. There are two Epac isoforms, Epac1 and Epac2, which have different tissue distributions and functions. The development of pharmacological tools that can selectively modulate Epac activity, independent of PKA, has been a significant breakthrough. nih.gov

Selective Activators: The first selective Epac activators were derivatives of cAMP. The compound 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) , often referred to as D-007 or simply 007 , was a landmark discovery. plos.org It potently activates Epac1 and Epac2 but does not activate PKA. plos.orgnih.gov Further research has led to the development of isoform-selective agonists. For example, while 007 is somewhat selective for Epac1, compounds like S-220 and S-223 have been designed to be selective activators of Epac2. plos.orgnih.gov These tools are invaluable for distinguishing the specific roles of Epac1 and Epac2 in cellular processes like insulin (B600854) secretion and cell adhesion. plos.org

Selective Inhibitors: Identifying selective Epac inhibitors has been more challenging. High-throughput screening efforts have led to the discovery of non-nucleotide small molecules that inhibit Epac activity. ESI-09 was identified as a competitive inhibitor that interacts with both Epac1 and Epac2. nih.gov Another compound, CE3F4 , was found to be an uncompetitive inhibitor with a preference for Epac1 over Epac2. nih.gov The compound ESI-05 is a selective inhibitor of Epac2. plos.org These inhibitors allow researchers to block Epac-mediated signaling pathways and study the functional consequences. nih.govpatsnap.com

The table below summarizes key pharmacological modulators of Epac proteins.

CompoundClassSelectivityMechanism
8-pCPT-2'-O-Me-cAMP (007) ActivatorEpac > PKA (Epac1 preferential) plos.orgnih.govcAMP analog, binds to CNBD
S-220 ActivatorEpac2 selective plos.orgcAMP analog, binds to CNBD
I942 Partial Agonist/InhibitorEpac1 nih.govBinds to CNBD, complex behavior
ESI-09 InhibitorEpac1 and Epac2 nih.govCompetitive inhibitor
CE3F4 InhibitorEpac1 > Epac2 nih.govUncompetitive inhibitor
ESI-05 InhibitorEpac2 selective plos.orgInhibitor

Genetic Manipulation Techniques for Studying Adenosine Cyclic Phosphate Signaling

Genetic manipulation is a cornerstone of modern biological research, providing powerful tools to elucidate the function of specific genes within complex signaling networks like the cAMP pathway. physiology.org By selectively removing or silencing genes that encode key proteins—such as receptors, enzymes, and transcription factors—researchers can observe the resulting physiological and cellular changes, thereby deducing the protein's role in the signaling cascade.

Two primary strategies in this domain are gene knockout models and RNA interference (RNAi), often utilizing small interfering RNA (siRNA).

Gene Knockout Models: This approach involves creating genetically modified organisms, typically mice, in which a specific gene has been inactivated or "knocked out." physiology.org Studying these animals reveals the gene's function in a whole-organism context. For instance, the embryonic lethality observed in mice with a global knockout of the RIα subunit of protein kinase A (PKA) highlighted its critical role in cardiac development. ahajournals.org To overcome this limitation, conditional knockout models have been developed, allowing for gene inactivation in specific tissues or at particular developmental stages. ahajournals.org A conditional knockout of the Prkar1a gene (encoding RIα) in the adult mouse heart resulted in a constitutive increase in PKA activity, leading to hypercontractile hearts. ahajournals.org Other studies have utilized knockout models to investigate the roles of various proteins in cAMP signaling. Knockout of the NF1 gene in a cell model was found to decrease intracellular cAMP levels and impair osteogenic differentiation. mdpi.com Similarly, mice with a heterozygous knockout of Gnas (encoding the Gsα protein that activates adenylyl cyclase) exhibit altered osteoblast differentiation. researchgate.net

Table 1: Examples of Gene Knockout Studies in cAMP Research

Gene Knocked Out Model System Key Findings Reference(s)
Prkar1a (encodes PKA RIα subunit) Conditional Mouse Model (Cardiomyocyte-specific) Decreased RIα protein, increased basal PKA activity, and enhanced cardiac contractility. ahajournals.org
NF1 C2C12 Mouse Myoblast Cell Line Reduced intracellular cAMP levels and impaired osteogenic differentiation. mdpi.com
Camp (encodes CRAMP) Mouse Model Increased susceptibility to bacterial infections, implicating the encoded peptide in innate immunity. jax.org
Gnas (encodes Gsα) Heterozygous Mouse Model Accelerated osteoblast differentiation of adipose stromal cells. researchgate.net

Small Interfering RNA (siRNA): RNA interference is a mechanism for silencing gene expression at the post-transcriptional level. pnas.org Researchers can introduce synthetic small interfering RNAs (siRNAs) into cells to target and degrade specific messenger RNA (mRNA) molecules, effectively preventing the synthesis of the corresponding protein. This technique offers a rapid and efficient way to study loss-of-function phenotypes. For example, siRNA-mediated silencing of phosphodiesterase 4B (PDE4B) in primary microglial cells was shown to enhance intracellular cAMP levels and inhibit the expression of inflammatory cytokines. spandidos-publications.com In another study, siRNA targeting the multidrug resistance protein 4 (MRP4), a known cAMP transporter, reduced the extrusion of cAMP from cells. researchgate.net This confirmed MRP4's role in modulating intracellular cAMP concentrations. Large-scale siRNA library screens have also been employed to identify new regulators of cAMP-mediated processes, such as identifying endogenous repressors of osteogenic differentiation in human mesenchymal stem cells. pnas.org

Biochemical Assays for Enzyme Activity and Protein Binding Studies

Biochemical assays are essential for quantifying the concentration of cAMP and measuring the activity of enzymes and the binding affinity of proteins within its signaling pathway. nih.gov These assays provide quantitative data on the molecular interactions that govern the speed, duration, and intensity of cAMP signaling. Methods range from traditional protein binding assays and enzyme-linked immunosorbent assays (ELISAs) to advanced fluorescence and luminescence-based techniques. nih.govpromega.com A classic approach involves a competitive binding assay where cAMP from a sample competes with a labeled form of cAMP for binding to a specific binding protein, often the regulatory subunit of PKA. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying molecules such as proteins and nucleotides. For cAMP, the most common format is a competitive ELISA. researchgate.net In this setup, a microplate is coated with antibodies specific to cAMP. The sample containing an unknown amount of cAMP is added to the wells along with a fixed amount of enzyme-labeled cAMP (e.g., conjugated to horseradish peroxidase, HRP). moleculardevices.com The unlabeled cAMP from the sample competes with the labeled cAMP for binding to the limited number of antibody sites. abcam.com After a wash step, a substrate is added that produces a measurable colorimetric or fluorescent signal in the presence of the enzyme. moleculardevices.comabcam.com The signal intensity is inversely proportional to the concentration of cAMP in the original sample; a lower signal indicates a higher concentration of cAMP. researchgate.net

These kits are highly sensitive and specific. Some are based on unique monoclonal anti-cAMP antibodies that display extremely high selectivity for cAMP over structurally similar molecules like ATP. biomol.com ELISAs can also be designed to quantify the levels of cAMP-related proteins, such as the catalytic subunit of PKA, providing a broader view of the signaling pathway's components. nih.gov

Table 2: Comparison of Commercial cAMP ELISA Kits

Kit Name/Identifier Detection Method Sensitivity Detection Range Sample Types Reference(s)
cAMP ELISA Kit (ab285319) Colorimetric ≤ 0.94 ng/mL 1.56 - 100 ng/mL Plasma, Serum, Other biological fluids abcam.com
cAMP ELISA Kit - Intracellular (ab323511) Colorimetric 0.22 ng/mL Not specified Cell Lysate, Tissue Extracts abcam.com
Human Cathelicidin Antimicrobial Peptide (CAMP) ELISA Kit Not specified 0.94 ng/mL 1.56 - 100 ng/mL Human samples biocompare.com
CatchPoint cAMP Fluorescent Assay Kit Fluorescent Optimized for low cAMP levels Not specified Not specified moleculardevices.com

Fluorescence displacement titration is a powerful biophysical technique used to characterize the binding affinity between a protein and a ligand, such as cAMP. globalauthorid.com The method relies on monitoring the change in fluorescence of a probe molecule as it is displaced from a protein's binding site by a competing, non-fluorescent ligand.

One common approach involves using a fluorescent dye, such as 8-anilino-1-naphthalene sulfonic acid (ANS), which binds non-covalently to a protein and exhibits enhanced fluorescence. asm.org When a ligand like cAMP is introduced, it binds to its specific site on the protein, often causing a conformational change that displaces the ANS dye. This displacement leads to a decrease (quenching) of the fluorescence signal. By titrating the protein-dye complex with increasing concentrations of cAMP and measuring the corresponding decrease in fluorescence, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be calculated. asm.org This technique was successfully used to measure a dissociation constant of 5.5 μM for cAMP binding to the virulence factor regulator (Vfr) protein from Pseudomonas aeruginosa. asm.org

Another variation of this method uses fluorescently labeled adenosine derivatives, such as methylanthraniloyl-ATP (mant-ATP). nih.gov The binding of these fluorescent nucleotides to a protein like the catalytic subunit of PKA can be measured directly through changes in fluorescence, allowing for detailed kinetic and affinity studies. nih.gov

Interplay and Crosstalk of Adenosine Cyclic Phosphate with Other Signaling Pathways

Adenosine (B11128) Cyclic Phosphate (B84403) and Calcium Signaling Crosstalk

The interplay between cAMP and calcium (Ca2+) is a fundamental example of signaling pathway integration, with interactions occurring at multiple levels to ensure precise control of cellular functions. This crosstalk can be synergistic or antagonistic and is critical in processes ranging from cardiac muscle contraction to neuronal plasticity.

The primary points of interaction involve the enzymes responsible for cAMP synthesis and degradation—adenylyl cyclases (ACs) and phosphodiesterases (PDEs)—as well as the downstream effectors of both pathways.

Regulation of Adenylyl Cyclase and Phosphodiesterase by Calcium: Intracellular Ca2+ levels can directly and indirectly modulate the activity of various AC and PDE isoforms. Certain membrane-bound adenylyl cyclase (AC) isoforms are directly sensitive to Ca2+. For instance, AC1 and AC8 are stimulated by Ca2+ in conjunction with calmodulin (CaM), a calcium-binding protein. Conversely, AC5 and AC6, the predominant isoforms in the heart, are inhibited by elevated Ca2+ concentrations. This dual regulation allows Ca2+ to either amplify or dampen cAMP production depending on the specific AC isoforms present in the cell. This intricate regulation means that Ca2+ signals can fine-tune the amplitude and duration of cAMP signals.

Regulation of Calcium Channels and Pumps by the cAMP Pathway: The cAMP pathway, primarily through its main effector Protein Kinase A (PKA), exerts significant control over intracellular Ca2+ dynamics. PKA can phosphorylate various proteins involved in Ca2+ homeostasis, including ion channels and pumps.

L-type Calcium Channels: In cardiomyocytes, β-adrenergic stimulation activates a Gs-coupled receptor, leading to cAMP production and PKA activation. PKA then phosphorylates L-type Ca2+ channels (CaV1.2), increasing their open probability and leading to greater Ca2+ influx, which enhances the force of contraction.

Ryanodine (B192298) Receptors (RyRs): PKA can phosphorylate RyRs, which are calcium release channels on the sarcoplasmic reticulum (SR), increasing their sensitivity to Ca2+ and promoting calcium-induced calcium release (CICR).

Phospholamban (PLB): PKA phosphorylation of PLB relieves its inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, accelerating Ca2+ reuptake into the SR and promoting muscle relaxation.

Role of Epac Proteins: Exchange protein directly activated by cAMP (Epac) provides a PKA-independent link between cAMP and Ca2+ signaling. In cardiac cells, Epac activation can trigger Ca2+ release from the sarcoplasmic reticulum by a pathway involving Phospholipase C (PLC) and Ca2+/calmodulin kinase II (CaMKII). This Epac-mediated Ca2+ release can contribute to processes like excitation-transcription coupling and, under prolonged stimulation, cellular hypertrophy. Epac can also stimulate RyRs, leading to Ca2+ release that activates large-conductance Ca2+-activated potassium (BKCa) channels, which in turn influences membrane potential and smooth muscle relaxation.

The following table summarizes the key molecular points of crosstalk between the cAMP and calcium signaling pathways.

Interaction Point Effector Molecule Effect of Interaction Physiological Outcome (Example)
Ca2+ on cAMP Synthesis Adenylyl Cyclase (AC)Isoform-specific stimulation (e.g., AC1, AC8) or inhibition (e.g., AC5, AC6) by Ca2+/Calmodulin.Fine-tuning of cAMP levels in response to Ca2+ transients.
cAMP on Ca2+ Influx L-type Ca2+ ChannelsPKA-dependent phosphorylation increases channel open probability.Enhanced cardiac contractility.
cAMP on Ca2+ Release Ryanodine Receptors (RyR)PKA and Epac/CaMKII pathways increase RyR sensitivity and Ca2+ release from internal stores.Calcium-induced calcium release in muscle and neurons.
cAMP on Ca2+ Reuptake SERCA (via Phospholamban)PKA phosphorylates phospholamban, enhancing SERCA activity.Faster relaxation of cardiac muscle.
PKA-independent Crosstalk Epac ProteinsEpac activates PLC/CaMKII, leading to Ca2+ release via IP3 receptors and RyRs.Regulation of gene expression and smooth muscle tone.

Synergistic and Antagonistic Interactions: The relationship between cAMP and Ca2+ can be synergistic, where the two pathways cooperate to produce a larger response. For example, in some neurons, the combined elevation of cAMP and Ca2+ is required for the full activation of transcription factors like CREB, which is crucial for long-term memory formation. In other contexts, the pathways can be antagonistic. For instance, cAMP can sometimes inhibit Ca2+ influx, providing a negative feedback mechanism to prevent calcium overload. This complex interplay allows cells to decode the frequency and amplitude of stimuli into highly specific downstream actions.

Adenosine Cyclic Phosphate and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Crosstalk

The signaling pathways of cAMP and cyclic guanosine monophosphate (cGMP) are deeply interconnected, often exerting opposing or synergistic effects on cellular functions. This crosstalk is crucial for the fine-tuning of physiological processes such as cardiovascular homeostasis, platelet aggregation, and neuronal function. The primary mediators of this interaction are the dual-specificity phosphodiesterases (PDEs), which can hydrolyze both cyclic nucleotides, and the downstream protein kinases, PKA and PKG.

Role of Dual-Specificity Phosphodiesterases (PDEs): The most direct link between the cAMP and cGMP pathways is through the action of specific PDE families that can degrade both second messengers. These enzymes act as critical nodes where the two pathways converge. The PDE1, PDE2, PDE3, PDE10, and PDE11 families are known as dual-substrate PDEs. The interplay is most prominently demonstrated by PDE2 and PDE3.

PDE2 (cGMP-stimulated PDE): This enzyme hydrolyzes both cAMP and cGMP. The binding of cGMP to an allosteric site on PDE2 increases the enzyme's hydrolytic activity towards cAMP. Consequently, an increase in intracellular cGMP levels leads to the activation of PDE2, which then accelerates the degradation of cAMP, lowering its concentration. This mechanism represents a form of negative crosstalk, where the cGMP pathway actively dampens cAMP signaling. This is physiologically relevant in processes like the attenuation of β-adrenergic responses in the heart.

PDE3 (cGMP-inhibited PDE): In contrast to PDE2, cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3. Although PDE3 can break down both cyclic nucleotides, it has a higher affinity for cAMP. When cGMP levels rise, cGMP molecules compete with cAMP for the active site of PDE3, thereby inhibiting cAMP degradation. This leads to an accumulation of cAMP and potentiation of its downstream effects. This represents a positive crosstalk mechanism, where cGMP signaling enhances cAMP signaling.

The following table summarizes the regulatory effects of cGMP on these key phosphodiesterases.

Phosphodiesterase Family Regulation by cGMP Effect on cAMP Level Nature of Crosstalk
PDE2 Allosteric ActivationDecreaseNegative
PDE3 Competitive InhibitionIncreasePositive

Interactions between Protein Kinase A (PKA) and Protein Kinase G (PKG): Beyond the level of cyclic nucleotide degradation, the cAMP and cGMP pathways can interact through their primary downstream effectors, PKA and Protein Kinase G (PKG), respectively. PKA and PKG are structurally related serine/threonine kinases that share some substrate specificity, allowing for convergence on the same target proteins. For example, both kinases can phosphorylate the vasodilator-stimulated phosphoprotein (VASP), a key regulator of platelet activation and cytoskeletal dynamics.

In some systems, the pathways can act in parallel and independently. However, there are instances of direct interaction. For example, PKG has been shown to be capable of phosphorylating the regulatory subunit of PKA, which could modulate PKA activity. Furthermore, in human platelets, evidence suggests that cGMP-mediated effects are not directly executed by PKG but rather by PKA, following a cGMP-induced rise in cAMP levels via PDE3 inhibition. This highlights a hierarchical arrangement where the cGMP signal is transduced through the cAMP/PKA pathway.

Synergistic and Antagonistic Effects: The outcome of cAMP-cGMP crosstalk—whether it is synergistic or antagonistic—is highly context-dependent, relying on the specific cell type, the subcellular compartmentalization of signaling components, and the relative expression levels of different PDE isoforms.

Antagonistic Effects: In many tissues, such as cardiac muscle, cAMP and cGMP often have opposing effects. For instance, cAMP, acting via PKA, typically increases cardiac contractility and heart rate, while cGMP, often acting via PKG, tends to have counteracting, negative inotropic effects. This antagonism is partly mediated by PDE2 activation, which lowers cAMP in response to cGMP-generating signals like nitric oxide.

Synergistic Effects: In other scenarios, the two pathways can work together. The inhibition of PDE3 by cGMP, leading to elevated cAMP, is a prime example of synergy, where a cGMP-elevating agent can potentiate cAMP-driven processes. This is observed in the regulation of Ca2+ currents in certain cardiac cells.

The spatial organization of these signaling pathways is critical. The localization of specific PDEs and kinases to distinct subcellular compartments ensures that the crosstalk is precisely regulated in space and time, allowing for different outcomes in response to the same stimuli in different parts of the cell.

Interaction with Glucocorticoid Receptor Signaling Pathways

The interaction between the cAMP signaling pathway and the glucocorticoid receptor (GR) pathway represents a critical point of convergence between a major second messenger system and a key nuclear receptor signaling cascade. Glucocorticoids, steroid hormones that bind to the cytoplasmic GR, are potent regulators of metabolism, immune function, and stress responses. Upon ligand binding, the GR translocates to the nucleus to act as a transcription factor. The crosstalk between cAMP and GR signaling can be synergistic or antagonistic, leading to a highly integrated regulation of gene expression.

Mechanisms of Crosstalk:

The interplay between these two pathways occurs at multiple levels, from the regulation of GR expression and activity to the cooperative or competitive binding of downstream transcriptional machinery to gene promoters.

cAMP-Mediated Regulation of GR Expression: The cAMP pathway can directly influence the amount of GR available within a cell. Studies have shown that elevated cAMP levels can increase the transcription of the GR gene itself. This occurs through the binding of the cAMP-responsive element-binding protein (CREB) to a cAMP responsive element (CRE) found in the GR gene promoter. By increasing GR mRNA and subsequently GR protein levels, the cAMP pathway can sensitize cells to glucocorticoids, thereby amplifying the glucocorticoid response.

PKA-Mediated Phosphorylation of the Glucocorticoid Receptor: The primary effector of the cAMP pathway, Protein Kinase A (PKA), can directly phosphorylate the GR. The catalytic subunit of PKA interacts with the GR and phosphorylates it at specific serine residues. This phosphorylation can enhance the GR's transcriptional activity, potentiating its ability to regulate target genes. This modulation can occur by altering the receptor's conformation, its ability to bind to DNA, or its interaction with other co-regulatory proteins.

Competition and Synergy for Coactivators: Both GR and the cAMP-activated transcription factor CREB recruit a common set of transcriptional coactivators to initiate gene transcription. Key among these is the CREB-binding protein (CBP) and its paralog p300. These coactivators possess histone acetyltransferase (HAT) activity, which helps to remodel chromatin and facilitate transcription.

Synergy: On certain gene promoters, GR and CREB can act synergistically. They can co-recruit CBP/p300, leading to a more robust transcriptional response than either pathway could achieve alone. This cooperative action is essential for the regulation of genes involved in metabolic processes like gluconeogenesis.

Antagonism: Conversely, on other promoters, GR and CREB can compete for a limited pool of these coactivators. This competition can lead to mutual transcriptional repression, where the activation of one pathway inhibits the activity of the other. This mechanism is a key feature of the anti-inflammatory effects of glucocorticoids, where GR can repress the transcription of pro-inflammatory genes that are activated by other signaling pathways.

The following table summarizes the primary modes of interaction between the cAMP and glucocorticoid receptor signaling pathways.

Mechanism of Interaction Key Molecules Involved Outcome of Interaction Functional Consequence
GR Gene Transcription cAMP, PKA, CREBIncreased expression of the GR gene.Sensitization of cells to glucocorticoids.
GR Phosphorylation PKAEnhanced transcriptional activity of the GR.Potentiation of glucocorticoid-mediated gene regulation.
Coactivator Recruitment GR, CREB, CBP/p300Synergistic or antagonistic regulation of target genes.Fine-tuning of gene expression in response to hormonal and neurotransmitter signals.
Non-genomic Signaling Glucocorticoids, Gs protein, Adenylyl CyclaseRapid increase in intracellular cAMP.Initiation of fast cellular responses that complement the slower genomic effects.

The functional outcome of the crosstalk between cAMP and glucocorticoid signaling is highly dependent on the cellular context, the specific gene being regulated, and the relative timing of pathway activation. This intricate network of interactions allows for precise control over a wide range of physiological processes, from stress adaptation to immune suppression.

Evolutionary Biology of Adenosine Cyclic Phosphate Signaling

Evolutionary Conservation of Adenosine (B11128) Cyclic Phosphate (B84403) as a Universal Second Messenger

Cyclic AMP is recognized as a universal regulator of cellular function, a role it has maintained across vast evolutionary distances, from bacteria to humans. nih.gov The core machinery for cAMP signaling appeared early in the history of life and has been remarkably conserved, underscoring its fundamental importance. pnas.org In virtually all eukaryotic organisms, the pathway involves the synthesis of cAMP from ATP by adenylyl cyclases, the detection of cAMP by effector proteins, and the termination of the signal by phosphodiesterases (PDEs) that degrade cAMP. umass.educusabio.compnas.org

The primary effector of cAMP in most eukaryotes is Protein Kinase A (PKA), an enzyme that consists of regulatory and catalytic subunits. pnas.orgwikipedia.org The binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate target proteins, thereby altering their function. wikipedia.org This fundamental mechanism—linking an extracellular or intracellular signal to a phosphorylation cascade via cAMP—is a conserved feature throughout the eukaryotic domain. pnas.orgumass.edu Even in prokaryotes, cAMP acts as a critical signaling molecule, primarily by binding to the cAMP receptor protein (CRP) to regulate gene expression in response to the availability of glucose. microbialcell.comasm.org This deep prokaryotic origin highlights its ancient role as a metabolic sensor. nih.gov The persistence of the cAMP-PKA signaling cassette, or analogous systems like the cAMP-CRP complex, across all domains of life solidifies its status as a universally conserved second messenger. nih.govnih.gov

Table 1: Conservation of Core cAMP Signaling Components Across Kingdoms

Organismal GroupAdenylyl Cyclase (AC)Primary cAMP EffectorPhosphodiesterase (PDE)Primary Role
Bacteria (e.g., E. coli)PresentcAMP Receptor Protein (CRP)PresentCatabolite repression, gene regulation. microbialcell.comasm.org
Protists (e.g., Dictyostelium)Present (multiple forms)Protein Kinase A (PKA)PresentStress response, chemotaxis, differentiation. nih.govroyalsocietypublishing.org
Fungi (e.g., S. cerevisiae)PresentProtein Kinase A (PKA)PresentNutrient sensing, stress response, morphogenesis. umass.eduphysiology.org
PlantsPresent (disputed functions)Cyclic Nucleotide-Gated Channels (CNGCs)PresentIon transport, development (role less central than in animals). umass.edu
Animals (Metazoa)Present (multiple isoforms)Protein Kinase A (PKA), EPAC, CNGCsPresent (large family)Hormonal signaling, neurotransmission, metabolism, gene regulation. nih.govwikipedia.org

Emergence and Diversification of Adenosine Cyclic Phosphate Roles Across Different Organismal Lineages

The evolutionary history of cAMP signaling is a classic example of molecular co-option, where an ancestral pathway is repurposed and elaborated for new functions. physiology.org Evidence suggests that the primordial role of intracellular cAMP was as a sensor for environmental stress, such as starvation or drought, in unicellular ancestors. royalsocietypublishing.orgnih.govnih.gov In soil amoebas, for instance, high osmolality—a sign of drought—triggers cAMP production and PKA activation to induce the formation of dormant cysts. nih.gov

From this ancestral stress-response function, the roles of cAMP diversified significantly as organisms evolved.

In Bacteria , cAMP signaling is primarily tied to metabolic regulation. asm.org The cAMP-CRP complex acts as a global transcriptional regulator, enabling bacteria to switch their metabolism to alternative carbon sources when glucose is scarce. microbialcell.com

In Fungi , the cAMP-PKA pathway remains a central regulator of nutrient sensing, but it has expanded to control key developmental processes like morphogenesis (e.g., the yeast-to-hyphae transition in pathogenic fungi) and virulence. umass.eduphysiology.org Comparative studies in Fusarium species show that while core functions like metabolism and cell cycle control are conserved, the pathway has diverged to regulate species-specific processes, such as the production of unique secondary metabolites, contributing to niche adaptation. umass.edu

In Social Amoebas (Dictyostelia) , cAMP signaling underwent a major evolutionary innovation. While retaining its intracellular role in stress-induced differentiation (spore formation), cAMP was co-opted as an extracellular signal. nih.govmdpi.com It became a chemoattractant that coordinates the aggregation of thousands of individual cells into a multicellular slug, a crucial step in their social life cycle. nih.govnih.gov This represents a key transition from an intracellular messenger to a cell-cell communication molecule. nih.gov

In Metazoa (Animals) , the cAMP pathway diversified dramatically with the evolution of complex endocrine and nervous systems. The expansion of G-protein coupled receptors (GPCRs), adenylyl cyclase isoforms, and downstream effectors like EPAC (Exchange proteins activated by cAMP) allowed for highly specific and localized signaling. physiology.orgwikipedia.org In animals, cAMP mediates the effects of numerous hormones and neurotransmitters, regulating everything from heart rate and metabolism to learning and memory. nih.govwikipedia.org The evolution of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, for example, was critical for the development of spontaneous electrical activity in pacemaker cells of the heart and brain. physiology.org

This diversification was driven by gene duplication and the subsequent evolution of new functions (neofunctionalization) in the components of the signaling pathway, allowing cAMP to be integrated into a wide range of cellular networks. mdpi.com

Specific Evolutionary Adaptations in Unicellular and Multicellular Organisms

The transition from unicellular to multicellular life required the evolution of mechanisms for coordinating cellular behavior. The cAMP signaling pathway provides a powerful model for understanding how this transition occurred, particularly through the study of social amoebas like Dictyostelium discoideum. nih.gov

Adaptations in Unicellular Organisms: In many unicellular eukaryotes, the primary role of cAMP is to mediate responses to environmental cues. nih.gov Its function is largely cell-autonomous. For example, in many amoebas and some fungi, starvation or osmotic stress triggers a rise in intracellular cAMP. nih.govoup.com This signal, acting through PKA, initiates a genetic program leading to a dormant state, such as encystation. nih.gov This is a survival strategy, allowing the single-celled organism to wait out unfavorable conditions. The entire signaling cascade, from stimulus perception to response, occurs within a single cell.

Adaptations in Multicellular Organisms: The evolution of multicellularity co-opted this ancestral intracellular stress pathway for new, coordinated functions among cells. physiology.org

From Intracellular Messenger to Extracellular Signal: In Dictyostelium, cAMP is not only produced for internal use but is also actively secreted. mdpi.com Neighboring cells detect this secreted cAMP via specific surface receptors (cARs), which triggers them to move towards the source and to secrete cAMP themselves. nih.gov This creates a propagating wave of cAMP that organizes the aggregation of thousands of individual cells into a single multicellular entity. royalsocietypublishing.orgnih.gov This use of cAMP as a chemoattractant is a key evolutionary innovation for aggregative multicellularity. mdpi.com

Coordination of Cell Differentiation: Once aggregated, cAMP signaling continues to direct the differentiation of cells into distinct types. nih.gov In the Dictyostelium slug, high and sustained levels of extracellular cAMP act as a signal for the aggregated state, inducing cells to become prespore cells, while other signals direct the formation of stalk cells. royalsocietypublishing.orgnih.gov This demonstrates how the magnitude and dynamics of the same signal can be interpreted differently to control complex developmental patterning.

Integration with Other Signaling Pathways: In complex multicellular organisms like animals, the cAMP pathway is intricately integrated with other signaling networks. The diversification of adenylyl cyclase isoforms, which can be regulated by signals like calcium ions (Ca²⁺) and other protein kinases, allows for sophisticated signal integration and crosstalk. pnas.org Furthermore, the localization of signaling components into specific subcellular compartments or "signalosomes" allows the same second messenger, cAMP, to elicit distinct and localized responses within the same cell, preventing unwanted activation of other pathways. nih.gov

Table 2: Evolutionary Adaptation of cAMP Signaling Function

FeatureUnicellular Organism (e.g., Solitary Amoeba)Aggregative Multicellular Organism (e.g., Dictyostelium)
Primary Stimulus Environmental stress (starvation, drought). nih.govEnvironmental stress, cell-secreted signals. nih.govroyalsocietypublishing.org
Nature of cAMP Signal Intracellular second messenger. nih.govIntracellular second messenger AND extracellular first messenger (chemoattractant). nih.govmdpi.com
Key Effector Pathway cAMP → PKA → Encystation gene program. nih.govIntracellular: cAMP → PKA → Spore differentiation. royalsocietypublishing.org Extracellular: cAMP → cARs → Chemotaxis, aggregation gene expression. nih.govoup.com
Cellular Outcome Cell-autonomous survival (encystation). oup.comCoordinated group behavior (aggregation), cell-type specialization (spore/stalk formation). nih.govnih.gov
Evolutionary Significance Adaptation to fluctuating environments.Co-option of a stress response for the evolution of cell-cell communication and multicellular development. physiology.orgnih.gov

Q & A

Basic Research Questions

Q. What are reliable methods to quantify intracellular cAMP levels in cell cultures?

  • Methodological Answer :

  • Radioimmunoassay (RIA) : Utilize iodinated succinyl cyclic AMP tyrosine methyl ester (SCAMP-TME) as a labeled tracer, which competes with unlabeled cAMP for antibody binding. Separate bound and free fractions via secondary antibodies .
  • Competition Protein-Binding Assay : Employ [³H]-cAMP with a protein-binding agent (e.g., Trizma base buffer) and quantify via liquid scintillation counting after charcoal separation .
  • Adenylate Cyclase Activity Assay : Measure [α-³²P]ATP conversion to cAMP in membrane preparations, followed by purification via Dowex/alumina chromatography .
  • Validation : Normalize data using the Bradford method for protein concentration .

Q. What controls are essential when assessing cAMP’s role in bacterial gene regulation?

  • Methodological Answer :

  • Use E. coli mutants lacking adenylate cyclase (e.g., cya mutants) to isolate cAMP-dependent effects.
  • Include carbon sources (e.g., glucose vs. glycerol) to modulate cAMP levels and compare β-galactosidase synthesis rates .
  • Measure cAMP excretion rates (rate constant: ~2.1 min⁻¹ at 37°C) to confirm intracellular stability .

Q. How to isolate cAMP from tissue extracts while minimizing degradation?

  • Methodological Answer :

  • Homogenize tissues in ice-cold acidic conditions (e.g., 5% trichloroacetic acid) to inhibit phosphodiesterases .
  • Purify via sequential Dowex and alumina chromatography, followed by UV-spectrophotometry at 265 nm for validation .

Advanced Research Questions

Q. How can structural insights into cAMP-dependent protein kinase (PKA) guide inhibitor design?

  • Methodological Answer :

  • Use X-ray crystallography (2.7 Å resolution) to resolve the bilobal structure of PKA’s catalytic subunit, focusing on the ATP-binding cleft and substrate interaction motifs .
  • Design substrate analog inhibitors (e.g., 20-amino acid peptides) to block the active site, validated via kinetic assays and Schild equation analysis for affinity constants .

Q. What experimental approaches resolve contradictions in cAMP analog effects across cell types?

  • Methodological Answer :

  • Compare analog metabolism (e.g., 8-Cl-cAMP conversion to cytotoxic 8-Cl-adenosine in cancer models) using HPLC and cytotoxicity assays .
  • Apply receptor-specific antagonists (e.g., DPCPX for A1, SCH 58261 for A2A) to isolate subtype-specific signaling .
  • Use phosphoproteomics to map downstream targets (e.g., CREB phosphorylation) in neuronal vs. immune cells .

Q. How does cAMP regulate synaptic plasticity in neuronal models?

  • Methodological Answer :

  • Modulate cAMP levels with forskolin (adenylate cyclase activator) or Ro 20-1724 (phosphodiesterase inhibitor) in neuroblastoma-myotube co-cultures .
  • Measure voltage-sensitive Ca²⁺ channel activity via electrophysiology and correlate with acetylcholine secretion rates .
  • Assess CREB mRNA expression using qPCR or in situ hybridization .

Q. What methodologies assess genotoxic risks of non-hydrolyzable cAMP analogs?

  • Methodological Answer :

  • Conduct Ames tests to evaluate mutagenicity and comet assays for DNA strand breaks in primary cells .
  • Compare analogs (e.g., 8-Cl-cAMP) with FDA safety data on adenosine phosphates, focusing on ectonucleotidase resistance .

Contradiction Analysis

  • Safety of cAMP Analogs : While 8-Cl-cAMP shows therapeutic potential in cancer differentiation, its metabolite 8-Cl-adenosine poses genotoxic risks . Researchers must validate analog stability and metabolism in target cell types.
  • cAMP Measurement Specificity : Radioimmunoassays (RIA) may cross-react with structurally similar nucleotides (e.g., cGMP <0.005% affinity), necessitating validation via LC-MS/MS .

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